Tert-butyl 2-methylaziridine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-methylaziridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-5-9(6)7(10)11-8(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLIJOWSVJKBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449128 | |
| Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129319-71-7 | |
| Record name | Tert-butyl 2-methylaziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate, a valuable chiral building block in organic synthesis and medicinal chemistry. The document outlines the primary synthetic route, provides detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction mechanisms.
Introduction
(R)-tert-butyl 2-methylaziridine-1-carboxylate is a chiral aziridine derivative of significant interest in the pharmaceutical and agrochemical industries. The strained three-membered aziridine ring, coupled with the defined stereochemistry at the C2 position and the presence of the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a sought-after intermediate for the synthesis of complex nitrogen-containing molecules. Its applications include the preparation of chiral amines, amino alcohols, and other biologically active compounds. This guide focuses on a robust and well-established synthetic pathway commencing from the readily available chiral precursor, (R)-alaninol.
Primary Synthetic Pathway
The most common and efficient synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate from a chiral pool starting material involves a two-step sequence starting from (R)-alaninol ((R)-2-amino-1-propanol).
-
Aziridine Ring Formation via the Wenker Synthesis: The first step involves the intramolecular cyclization of (R)-alaninol to form (R)-2-methylaziridine. The Wenker synthesis is a classic and effective method for this transformation. It proceeds by converting the amino alcohol into a sulfate ester intermediate, which then undergoes base-promoted intramolecular nucleophilic substitution to yield the aziridine.
-
N-Boc Protection: The resulting (R)-2-methylaziridine is then protected with a tert-butyloxycarbonyl (Boc) group to afford the final product, (R)-tert-butyl 2-methylaziridine-1-carboxylate. This is typically achieved by reacting the aziridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
This synthetic approach is advantageous due to the commercial availability of the chiral starting material, (R)-alaninol, and the generally high yields and retention of stereochemical integrity throughout the sequence.
Quantitative Data
The following table summarizes the typical quantitative data for the two-step synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Wenker Synthesis | (R)-Alaninol | 1. H₂SO₄ 2. NaOH | 1. - 2. Xylene | 1. 140 2. Reflux | 1. 4 2. 3 | ~60-70 (for aziridine) | >99 |
| 2 | N-Boc Protection | (R)-2-Methylaziridine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Dichloromethane (CH₂) | 0 to rt | 12 | ~90-95 | >99 |
Experimental Protocols
Step 1: Synthesis of (R)-2-Methylaziridine via the Wenker Synthesis
Materials:
-
(R)-Alaninol
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH)
-
Xylene
-
Ice bath
Procedure:
-
Formation of the Sulfate Ester: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to an equimolar amount of (R)-alaninol while cooling in an ice bath to manage the exothermic reaction. Once the addition is complete, the mixture is heated to approximately 140 °C for 4 hours to facilitate the formation of the amino alcohol sulfate ester.
-
Intramolecular Cyclization: After cooling the reaction mixture, a solution of sodium hydroxide in water is added. Xylene is then added as a solvent, and the mixture is heated to reflux for 3 hours. The base promotes the deprotonation of the amino group, which then acts as a nucleophile to displace the sulfate group in an intramolecular Sₙ2 reaction, forming the aziridine ring.
-
Work-up and Isolation: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation to yield crude (R)-2-methylaziridine. Due to its volatility, careful handling is required.
Step 2: Synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate (N-Boc Protection)
Materials:
-
(R)-2-Methylaziridine (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of (R)-2-methylaziridine in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of Reagents: Triethylamine (approximately 1.2 equivalents) is added to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford (R)-tert-butyl 2-methylaziridine-1-carboxylate as a pure product.[1]
Signaling Pathways and Experimental Workflows
Logical Relationship of the Synthetic Pathway
Caption: Overall workflow for the synthesis of the target molecule.
Mechanism of the Wenker Synthesis
References
An In-depth Technical Guide to (S)-tert-butyl 2-methylaziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (S)-tert-butyl 2-methylaziridine-1-carboxylate. This chiral aziridine serves as a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals.
Core Chemical Properties
(S)-tert-butyl 2-methylaziridine-1-carboxylate is a pale yellow liquid at room temperature. Its chirality, conferred by the (S)-configuration at the C2 position of the aziridine ring, makes it a crucial intermediate for the enantioselective synthesis of complex molecules.
Table 1: Physicochemical Properties of (S)-tert-butyl 2-methylaziridine-1-carboxylate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | Pale yellow liquid | [2] |
| Density | ~1.00 g/cm³ | [2] |
| Boiling Point | ~95-100 °C (at reduced pressure) | [2] |
| Melting Point | Not available | |
| Solubility | Moderately soluble in non-polar organic solvents; limited water solubility. | [2] |
| Storage | Store at 2-8 °C in a tightly sealed container in a cool, dark place. | [2] |
| CAS Number | 197020-60-3 | [1] |
Table 2: Spectroscopic Data of (S)-tert-butyl 2-methylaziridine-1-carboxylate
| Spectroscopy | Data | Source(s) |
| ¹H NMR | See detailed interpretation below. | [3] |
| ¹³C NMR | See detailed interpretation below. | [3] |
| Infrared (IR) | See detailed interpretation below. | [3] |
| Mass Spectrometry (MS) | Data not available. |
Spectroscopic Interpretation:
While a dedicated full dataset for the (S)-enantiomer is not publicly available, data for a closely related N-Boc-2-methylaziridine provides valuable insight[3].
-
¹H NMR: Key signals would include a multiplet for the proton at the chiral center (C2), multiplets for the diastereotopic protons on the C3 of the aziridine ring, a singlet for the tert-butyl group, and a doublet for the methyl group at C2.
-
¹³C NMR: Expected signals include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the aziridine ring (C2 and C3), the methyl group, and the carbons of the tert-butyl group.
-
Infrared (IR): Characteristic absorption bands would be observed for the C=O stretching of the carbamate (around 1700 cm⁻¹), C-N stretching, and C-H stretching of the alkyl groups.
Synthesis
The enantioselective synthesis of (S)-tert-butyl 2-methylaziridine-1-carboxylate is crucial for its application as a chiral building block. A common and effective strategy involves the cyclization of a chiral precursor derived from a readily available starting material like (S)-alaninol ((S)-2-amino-1-propanol).
General Synthetic Workflow:
Caption: General synthetic workflow for (S)-tert-butyl 2-methylaziridine-1-carboxylate.
Detailed Experimental Protocol (Hypothetical, based on established methods):
Please note: A specific, detailed, and publicly available experimental protocol for the synthesis of (S)-tert-butyl 2-methylaziridine-1-carboxylate is not available. The following is a representative procedure based on established chemical transformations for analogous compounds.
-
Protection of (S)-Alaninol: To a solution of (S)-alaninol in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After an aqueous workup, the N-Boc protected (S)-alaninol is isolated.
-
Activation of the Hydroxyl Group: The N-Boc protected (S)-alaninol is then dissolved in a solvent like dichloromethane and cooled in an ice bath. A sulfonylating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, is added dropwise in the presence of a base (e.g., triethylamine). The reaction yields the corresponding mesylate or tosylate.
-
Intramolecular Cyclization: The activated intermediate is treated with a strong, non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, in an anhydrous aprotic solvent like THF. This promotes an intramolecular Williamson ether-like reaction, where the deprotonated nitrogen attacks the carbon bearing the sulfonate leaving group, forming the aziridine ring. Aqueous workup followed by purification (e.g., column chromatography) would yield the desired (S)-tert-butyl 2-methylaziridine-1-carboxylate.
Reactivity and Ring-Opening Reactions
The high ring strain of the aziridine ring makes (S)-tert-butyl 2-methylaziridine-1-carboxylate a reactive electrophile, susceptible to nucleophilic ring-opening reactions. The tert-butoxycarbonyl (Boc) group on the nitrogen atom acts as an activating group, enhancing the electrophilicity of the ring carbons. These reactions are often highly regioselective and stereospecific, proceeding via an Sₙ2 mechanism, which allows for the controlled introduction of various functionalities.
General Reactivity Pathway:
Caption: General scheme for the nucleophilic ring-opening of the aziridine.
Key Ring-Opening Reactions and Methodologies:
-
Reaction with Organocuprates (Gilman Reagents): Organocuprates are soft nucleophiles that typically attack the less sterically hindered carbon of the aziridine ring. This reaction is highly regioselective and provides a powerful method for carbon-carbon bond formation.
-
Experimental Protocol (General): In a typical procedure, a lithium dialkylcuprate is prepared in situ by reacting an alkyllithium reagent (2 equivalents) with a copper(I) halide (e.g., CuI or CuBr) in an ethereal solvent like THF at low temperature. (S)-tert-butyl 2-methylaziridine-1-carboxylate is then added to this solution, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted and purified.
-
-
Reaction with Grignard Reagents: Grignard reagents, being harder nucleophiles, can also be used for ring-opening, often in the presence of a copper catalyst to promote regioselectivity towards the less substituted carbon.
-
Experimental Protocol (General): A solution of the Grignard reagent in THF or diethyl ether is prepared. In a separate flask, a catalytic amount of a copper(I) salt is added. The Grignard solution is then transferred to the flask containing the catalyst, followed by the addition of the aziridine. The reaction mixture is stirred until completion and then worked up.
-
-
Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, further activating the ring towards nucleophilic attack. The regioselectivity of this reaction can be influenced by the nature of the substituent on the aziridine and the reaction conditions. Nucleophiles such as water, alcohols, and halides can be employed.
-
Experimental Protocol (General): (S)-tert-butyl 2-methylaziridine-1-carboxylate is dissolved in a suitable solvent, and a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂) is added. The nucleophile is then introduced, and the reaction is monitored until completion.
-
Applications in Drug Development
Chiral aziridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their ability to introduce a nitrogen-containing stereocenter with high control makes them particularly useful in medicinal chemistry.
-
Synthesis of Neuraminidase Inhibitors: Chiral aziridines have been utilized as key intermediates in some synthetic routes towards oseltamivir (Tamiflu®), an antiviral medication used to treat and prevent influenza A and B. The aziridine moiety allows for the stereoselective introduction of one of the amino groups present in the final drug structure.
-
Precursors to β-Lactam Antibiotic Analogues: The strained three-membered ring of aziridines can be transformed into the four-membered β-lactam ring, which is the core structure of many important antibiotics like penicillins and cephalosporins. (S)-tert-butyl 2-methylaziridine-1-carboxylate can serve as a chiral precursor for the synthesis of novel β-lactam analogues with potentially enhanced or new biological activities.
-
General Building Block for Chiral Amines: The ring-opening of this chiral aziridine provides access to a variety of enantiomerically pure β-amino alcohols and other 1,2-difunctionalized amine derivatives, which are common structural motifs in many pharmaceuticals.
Signaling Pathway Involvement:
Direct interaction of (S)-tert-butyl 2-methylaziridine-1-carboxylate with specific signaling pathways has not been reported. Its significance in drug development lies in its role as a versatile chiral building block for the synthesis of more complex molecules that are designed to interact with specific biological targets, such as enzymes or receptors, thereby modulating various signaling pathways involved in disease processes. For instance, the final drug molecules synthesized using this aziridine may act as inhibitors of key enzymes in viral replication or bacterial cell wall synthesis.
Disclaimer: This document is intended for informational purposes for a technical audience. The provided experimental protocols are generalized and should be adapted and optimized by qualified chemists in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.
References
An In-depth Technical Guide to Tert-butyl 2-methylaziridine-1-carboxylate: Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic properties of tert-butyl 2-methylaziridine-1-carboxylate. This chiral aziridine derivative is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.
Molecular Structure and Stereochemistry
This compound possesses a strained three-membered aziridine ring, a methyl group at the C2 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of a chiral center at the C2 carbon gives rise to two enantiomers: (R)-tert-butyl 2-methylaziridine-1-carboxylate and (S)-tert-butyl 2-methylaziridine-1-carboxylate.
The Boc group provides steric bulk and influences the reactivity of the aziridine ring, making it a versatile intermediate in asymmetric synthesis.[1] The precise stereochemical configuration is crucial for its application in the synthesis of enantiomerically pure target molecules.
Below is a diagram illustrating the relationship between the (R) and (S) enantiomers.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| CAS Number (R)-enantiomer | 129319-91-1 | [1][2] |
| CAS Number (S)-enantiomer | 197020-60-3 | [3] |
| Physical Form | Liquid | [2] |
| Storage Temperature | 4°C | [2] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically enriched this compound typically involves two key steps: the formation of the 2-methylaziridine ring and the subsequent protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.[1] Asymmetric synthesis strategies often employ chiral auxiliaries or catalysts to control the stereochemistry during the aziridination step.[1]
General Synthetic Workflow
A general workflow for the synthesis is outlined below. The specific reagents and conditions will vary depending on the desired enantiomer and the chosen synthetic route.
Experimental Protocol: N-Boc Protection of an Amine
Materials:
-
Amine (e.g., 2-methylaziridine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Solvent (e.g., Methanol, Tetrahydrofuran (THF), or a mixture of Water/Methanol/Triethylamine)
Procedure:
-
Dissolve the amine in the chosen solvent system. For amines provided as salts, a pre-treatment with a base such as sodium bicarbonate may be necessary to liberate the free amine.
-
Add di-tert-butyl dicarbonate (Boc₂O), typically 1.6 equivalents, to the stirred solution.
-
The reaction mixture is then stirred at a controlled temperature, for instance, 55°C, for an extended period, often overnight (approximately 16 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The crude product can then be purified, if necessary, by techniques such as flash chromatography.
Spectroscopic Data
The structural confirmation and purity assessment of (R)- and (S)-tert-butyl 2-methylaziridine-1-carboxylate are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Note: The following tables are populated with representative data for related N-Boc protected amines and aziridines, as specific, comprehensive data for the title compound was not available in the searched literature. This data serves to illustrate the expected spectral characteristics.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | m | 1H | CH (aziridine ring) |
| ~3.3 | m | 2H | CH₂ (aziridine ring) |
| ~1.4 | s | 9H | C(CH₃)₃ (Boc group) |
| ~1.1 | d | 3H | CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | C=O (carbamate) |
| ~78.9 | C(CH₃)₃ (Boc group) |
| ~52.9 | CH (aziridine ring) |
| ~46.4 | CH₂ (aziridine ring) |
| ~28.7 | C(CH₃)₃ (Boc group) |
| ~20.7 | CH₃ |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (alkane) |
| ~1690 | C=O stretch (carbamate) |
| ~1365 | C-H bend (tert-butyl) |
| ~1170 | C-O stretch |
Mass Spectrometry
| m/z | Assignment |
| [M+Na]⁺ | Molecular ion plus sodium |
| [M-C₄H₉]⁺ | Loss of tert-butyl group |
| [M-Boc]⁺ | Loss of Boc group |
Applications in Research and Development
This compound serves as a versatile chiral building block in organic synthesis. Its primary applications are in the fields of medicinal chemistry and material science.
-
Medicinal Chemistry: The aziridine motif is a key structural component in numerous biologically active compounds. This chiral synthon is utilized as a precursor for the synthesis of enzyme inhibitors and other potential therapeutic agents.[1]
-
Material Science: It is employed in the development of new materials with unique properties, such as specialty polymers and coatings.[1]
The reactivity of the strained aziridine ring allows for various nucleophilic ring-opening reactions, providing a pathway to introduce nitrogen-containing functionalities into more complex molecular architectures.[1] This makes it a valuable tool for drug discovery and the synthesis of novel organic molecules.
References
Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 2-methylaziridine-1-carboxylate
Document ID: TGS-BMA-251226-01 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of public scientific literature and databases did not yield a complete, experimentally-derived spectroscopic dataset for tert-butyl 2-methylaziridine-1-carboxylate. The spectroscopic data presented herein is therefore predicted based on standard chemical principles and analysis of analogous structures. This guide is intended to provide researchers with the expected spectral characteristics for identification and a framework for experimental synthesis and analysis.
Introduction
This compound is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The molecule features a strained three-membered aziridine ring, which serves as a versatile synthetic handle for the introduction of nitrogen-containing functionalities. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which modulates its reactivity and provides a stable, yet readily cleavable, protecting group essential for multi-step synthesis. The methyl group at the C2 position introduces a stereocenter, making the (R) and (S) enantiomers valuable chiral building blocks for the asymmetric synthesis of complex molecules, including pharmaceutical intermediates.[1] Its molecular formula is C₈H₁₅NO₂, with a molecular weight of approximately 157.21 g/mol .[1]
This technical guide provides an overview of the predicted spectroscopic data for this compound, a representative synthetic protocol, and standard methodologies for its spectroscopic characterization.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on established principles of NMR, IR, and Mass Spectrometry.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~2.5 - 2.7 | Multiplet | 1H | CH (Aziridine Ring) |
| ~2.1 - 2.2 | Doublet of Doublets | 1H | CH₂ (Aziridine Ring, trans) |
| ~1.8 - 1.9 | Doublet of Doublets | 1H | CH₂ (Aziridine Ring, cis) |
| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc Group) |
| ~1.2 - 1.3 | Doublet | 3H | CH-CH₃ (Methyl Group) |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160 - 162 | C=O (Carbamate) |
| ~80 - 82 | C (CH₃)₃ (Boc Group) |
| ~35 - 38 | C H (Aziridine Ring) |
| ~32 - 35 | C H₂ (Aziridine Ring) |
| ~28.0 | C(C H₃)₃ (Boc Group) |
| ~15 - 18 | CH-C H₃ (Methyl Group) |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands (Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2975 - 2930 | Strong | C-H Stretch (Aliphatic) |
| ~1700 - 1720 | Strong | C=O Stretch (Carbamate) |
| ~1365 | Strong | C-H Bend (t-Butyl) |
| ~1250 | Strong | C-N Stretch (Aziridine/Carbamate) |
| ~1160 | Strong | C-O Stretch (Ester) |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass-to-Charge Ratios (ESI-MS)
| m/z | Ion | Notes |
|---|---|---|
| 158.1176 | [M+H]⁺ | Calculated for C₈H₁₆NO₂⁺ |
| 180.1000 | [M+Na]⁺ | Calculated for C₈H₁₅NO₂Na⁺ |
| 102.0862 | [M-C₄H₉+H]⁺ | Fragment corresponding to loss of the tert-butyl group. |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation fragment. |
Experimental Protocols
The following sections detail a representative synthesis of chiral this compound and the standard procedures for acquiring the necessary spectroscopic data for its characterization.
Synthesis Protocol
The asymmetric synthesis of (R)-tert-butyl 2-methylaziridine-1-carboxylate can be achieved via several routes. A common approach involves the cyclization of a protected amino alcohol derived from a chiral precursor.
Example Synthesis:
-
Step 1: Boc-Protection of (R)-Alaninol: (R)-Alaninol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the resulting crude tert-butyl ((R)-1-hydroxypropan-2-yl)carbamate is purified by column chromatography.
-
Step 2: Mesylation: The purified product from Step 1 (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours.
-
Step 3: Cyclization: A strong base such as sodium hydride (NaH, 1.5 eq) is carefully added to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature and stirred for 12 hours to facilitate the intramolecular cyclization.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, (R)-tert-butyl 2-methylaziridine-1-carboxylate, is purified by flash column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) spectrometer. The purified compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data is processed with standard Fourier transform software.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film for analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the spectrometer to obtain accurate mass data for the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target chemical compound like this compound.
References
Reactivity of N-Boc Protected Aziridines with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc protected aziridines are pivotal intermediates in modern organic synthesis, offering a gateway to a diverse array of functionalized amine-containing molecules. Their inherent ring strain, coupled with the electronic nature of the N-Boc (tert-butyloxycarbonyl) group, dictates a unique reactivity profile towards nucleophilic attack. This technical guide provides a comprehensive overview of the core principles governing the reactivity of N-Boc protected aziridines with a variety of nucleophiles. It delves into the mechanistic pathways, factors influencing regioselectivity, and provides detailed experimental protocols for key transformations. Quantitative data are summarized for comparative analysis, and logical relationships are visualized through diagrams to facilitate a deeper understanding of these versatile synthetic building blocks.
Introduction to the Reactivity of N-Boc Aziridines
Aziridines, three-membered nitrogen-containing heterocycles, are analogous to epoxides and possess significant ring strain (approximately 26-27 kcal/mol), which is the primary driving force for their ring-opening reactions. The reactivity of the aziridine ring is profoundly influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups, such as the tert-butyloxycarbonyl (Boc) group, "activate" the aziridine ring, rendering it more susceptible to nucleophilic attack compared to N-alkyl or N-H aziridines.
The N-Boc group exerts its influence through two main effects:
-
Inductive Effect: The electron-withdrawing nature of the carbonyl group in the Boc moiety polarizes the C-N bonds of the aziridine ring, making the ring carbons more electrophilic.
-
Steric Hindrance: The bulky tert-butyl group can sterically direct the incoming nucleophile, influencing the regioselectivity of the ring-opening reaction.
Nucleophilic ring-opening of N-Boc aziridines typically proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the center of attack. The regioselectivity of this attack—whether it occurs at the more substituted (C2) or less substituted (C3) carbon—is a critical aspect of their synthetic utility and is dictated by a combination of electronic and steric factors of the aziridine substituents, the nature of the nucleophile, and the reaction conditions.
Reaction Mechanisms
The ring-opening of N-Boc protected aziridines can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.
Uncatalyzed Nucleophilic Ring-Opening
In the absence of a catalyst, the reaction is a direct SN2 attack of the nucleophile on one of the aziridine ring carbons. The regioselectivity is governed by a balance between sterics and electronics. Generally, less hindered positions are favored for attack.
Lewis Acid-Catalyzed Nucleophilic Ring-Opening
The presence of a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃, Cu(OTf)₂) significantly enhances the reactivity of the N-Boc aziridine. The Lewis acid coordinates to the carbonyl oxygen of the Boc group, increasing the electron-withdrawing effect and further polarizing the C-N bonds. This activation makes the aziridine ring more electrophilic and facilitates ring-opening, even with weaker nucleophiles. In some cases, coordination to the aziridine nitrogen can also occur, forming a highly reactive aziridinium ion intermediate. The regioselectivity in Lewis acid-catalyzed reactions is often directed towards the carbon atom that can better stabilize a partial positive charge in the transition state.
Reactivity with Various Nucleophiles
The outcome of the ring-opening reaction is highly dependent on the class of nucleophile employed.
Oxygen Nucleophiles
Alcohols and water can act as nucleophiles, typically under acidic or Lewis acidic conditions, to yield β-amino ethers and β-amino alcohols, respectively. The regioselectivity is influenced by the substitution pattern of the aziridine. For 2-substituted aziridines, attack at the less hindered C3 position is often observed. However, with certain substituents on the aziridine that can stabilize a positive charge, attack at the more substituted C2 position can occur, particularly under acidic conditions that favor the formation of an aziridinium ion.[1][2]
| Aziridine Substituent (R) | Nucleophile | Conditions | Regioisomeric Ratio (C2:C3) | Yield (%) | Reference |
| -CH₂OTBS | NaOAc | EtOTf, CH₃CN | 12:88 | 72 | [3] |
| -CO₂Et | H₂O | TFA, Acetone/H₂O | >95:5 (attack at C2) | 90 | [2] |
| -Alkyl-γ-silylated hydroxy | Acetate | Acetic Acid | 5:>95 (attack at C3) | 90 | [1] |
Nitrogen Nucleophiles
Amines are effective nucleophiles for the ring-opening of N-Boc aziridines, leading to the formation of 1,2-diamines. These reactions can often be performed under neat conditions or with mild heating. The regioselectivity generally favors attack at the less sterically hindered carbon.
| Aziridine Substituent (R) | Nucleophile | Conditions | Regioisomeric Ratio (C2:C3) | Yield (%) | Reference |
| Phenyl | Aniline | Neat, 50 °C | Not specified | Good | [4] |
| Alkyl | Various Amines | DMSO/Hexane, rt | Good to Excellent | Good to Excellent | [4] |
Carbon Nucleophiles
A wide range of carbon nucleophiles, including organocuprates (Gilman reagents), Grignard reagents, and enolates, have been successfully employed in the ring-opening of N-Boc aziridines to form new C-C bonds. Organocuprates are particularly effective and generally exhibit high regioselectivity for attack at the less substituted carbon.
| Aziridine Substituent (R) | Nucleophile | Conditions | Regioisomeric Ratio (C2:C3) | Yield (%) | Reference |
| -CH₂OTr | Me₂CuLi | Et₂O, -20 °C | >98:2 (attack at C3) | 85 | [5] |
| Phenyl | (n-Bu)₂CuLi | THF, -78 °C to rt | >98:2 (attack at C3) | 78 | [5] |
| H | Ph₂CuLi | Et₂O, -40 to 0 °C | - | 92 | [5] |
Sulfur Nucleophiles
Thiols are excellent nucleophiles for the ring-opening of aziridines, and these reactions often proceed with high regioselectivity and yield under mild conditions. The attack typically occurs at the less sterically hindered carbon atom.[6]
| Aziridine Substituent (R) | Nucleophile | Conditions | Regioisomeric Ratio (C2:C3) | Yield (%) | Reference |
| C-Glycosyl | Thiophenol | CH₂Cl₂, rt | >98:2 (attack at C3) | 67-72 | [6] |
| Phenyl | Thiophenol | p-TsOH, CH₂Cl₂, rt | >98:2 (attack at C3) | 94 | [1] |
| Alkyl | Thiophenol | p-TsOH, CH₂Cl₂, rt | >98:2 (attack at C3) | 92 | [1] |
Experimental Protocols
The following are representative experimental protocols for the nucleophilic ring-opening of N-Boc protected aziridines.
General Workflow for Nucleophilic Ring-Opening
Protocol 1: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile (Methanol)
This protocol describes the ring-opening of an N-Boc-2-arylaziridine with methanol, catalyzed by boron trifluoride etherate (BF₃·OEt₂).
-
Materials:
-
N-Boc-2-arylaziridine (1.0 equiv)
-
Anhydrous methanol (solvent and nucleophile)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (optional, as co-solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the N-Boc-2-arylaziridine.
-
Dissolve the aziridine in anhydrous methanol (and optionally anhydrous CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino ether.
-
Protocol 2: Ring-Opening with an Amine Nucleophile (Aniline)
This protocol describes the uncatalyzed ring-opening of an N-Boc-2-alkylaziridine with aniline.
-
Materials:
-
N-Boc-2-alkylaziridine (1.0 equiv)
-
Aniline (3.0 equiv)
-
Toluene (optional, as solvent)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a sealed tube, combine the N-Boc-2-alkylaziridine and aniline. If desired, a minimal amount of toluene can be added as a solvent.
-
Heat the mixture to 50-80 °C and stir for the required time (monitor by TLC).
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1,2-diamine product.
-
Protocol 3: Ring-Opening with an Organocuprate (Gilman Reagent)
This protocol outlines the ring-opening of an N-Boc-aziridine with a lithium dialkylcuprate.
-
Materials:
-
Copper(I) iodide (CuI) (2.0 equiv)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Alkyllithium (e.g., methyllithium, n-butyllithium) (4.0 equiv)
-
N-Boc-aziridine (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add copper(I) iodide and suspend it in anhydrous diethyl ether or THF.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C for MeLi, -40 °C for n-BuLi).
-
Slowly add the alkyllithium solution dropwise until a clear solution of the Gilman reagent is formed.
-
Cool the solution to -78 °C.
-
In a separate flask, dissolve the N-Boc-aziridine in anhydrous THF and add this solution dropwise to the Gilman reagent.
-
Stir the reaction mixture at -78 °C and allow it to warm slowly to room temperature over several hours (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 4: Ring-Opening with a Thiol Nucleophile (Thiophenol)
This protocol details the ring-opening of an N-Boc-2-substituted aziridine with thiophenol.[6]
-
Materials:
-
N-Boc-2-substituted aziridine (1.0 equiv)
-
Thiophenol (3.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for preparative thin-layer chromatography (prep-TLC) or column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-2-substituted aziridine in anhydrous dichloromethane.
-
Add thiophenol to the solution at room temperature.
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative TLC or silica gel column chromatography to obtain the β-amino sulfide.
-
Conclusion
N-Boc protected aziridines are highly valuable and versatile intermediates in organic synthesis. Their reactivity is characterized by a susceptibility to nucleophilic ring-opening, driven by the inherent strain of the three-membered ring and activation by the N-Boc group. The regioselectivity of these reactions can be controlled by careful selection of the aziridine substituents, the nucleophile, and the reaction conditions, particularly through the use of Lewis acid catalysis. The ability to form C-O, C-N, C-C, and C-S bonds with high stereocontrol makes N-Boc aziridines indispensable tools for the construction of complex, nitrogen-containing molecules relevant to the fields of medicinal chemistry and drug development. This guide provides a foundational understanding and practical protocols to effectively utilize these powerful synthetic building blocks.
References
- 1. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Dual Role of the Tert-Butyl Group in Modulating Aziridine Ring Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a valuable synthon in organic chemistry and a key pharmacophore in numerous bioactive molecules. Its inherent ring strain dictates its reactivity, making it susceptible to ring-opening reactions, a property keenly exploited in drug development for covalent modification of biological targets. The substitution pattern on the aziridine ring critically influences its stability and reactivity. This technical guide provides a comprehensive analysis of the role of the tert-butyl group, a common substituent in medicinal chemistry, in modulating the stability of the aziridine ring.
Steric and Electronic Influence of the Tert-Butyl Group
The tert-butyl group exerts a profound influence on the aziridine ring through a combination of steric and electronic effects. Understanding this duality is crucial for predicting the stability and reactivity of tert-butyl substituted aziridines.
Steric Effects: The bulky nature of the tert-butyl group introduces significant steric hindrance. When attached to a carbon atom of the aziridine ring (C-substitution), it can shield the ring from nucleophilic attack, thereby increasing its kinetic stability. This steric bulk also influences the conformation of the ring and the barrier to nitrogen inversion.
Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). This electronic effect can influence the bond lengths and electron density within the aziridine ring, impacting its thermodynamic stability and the rate of reactions that are sensitive to electronic factors.
Diagram of Steric and Electronic Effects
Caption: Logical relationship of the tert-butyl group's effects on aziridine stability.
Quantitative Data on Aziridine Stability
Precise experimental data on the thermodynamic and kinetic stability of 2-tert-butylaziridine is limited in publicly accessible literature. However, computational studies provide valuable insights. The following tables summarize key parameters, comparing the parent aziridine with substituted analogs where data is available.
Table 1: Calculated Nitrogen Inversion Barriers
| Compound | Substituent | Inversion Barrier (kcal/mol) | Method |
| N-Phenylaziridine | Phenyl (on N) | 8.91 | B3LYP/6-31+G* |
| 3-tert-Butyl-N-phenyloxaziridine | tert-Butyl (on C) | (Reinforces inversion) | DFT |
Table 2: Calculated Activation Energies for Nucleophilic Ring-Opening
| Substrate | Nucleophile | Activation Energy (kcal/mol) | Key Finding |
| Aziridine | Acetate | 32.1 | Parent aziridine has a high activation energy for ring-opening. |
| N-Mesylaziridine | Acetate | 7.0 | Electron-withdrawing groups on nitrogen significantly lower the activation energy. |
| 2-Methylaziridine | Methylamine | (Not specified) | Ring-opening is favored at the less substituted C3 position. |
Note: While specific activation energies for 2-tert-butylaziridine are not provided in the search results, the significant steric hindrance of the tert-butyl group is expected to increase the activation energy for nucleophilic attack at the C2 position, thus favoring attack at the C3 position.
Experimental Protocols
Detailed experimental protocols for the quantitative analysis of aziridine stability are crucial for researchers. The following sections outline general methodologies for key experiments.
Synthesis of N-Tosyl-2-substituted-aziridines
N-Tosyl activation is a common strategy to increase the reactivity of aziridines for subsequent studies.
General Procedure:
-
Starting Material: A suitable 2-amino alcohol (e.g., tert-leucinol for the synthesis of 2-tert-butyl-N-tosylaziridine).
-
Reaction: The 2-amino alcohol (1.0 mmol) is dissolved in a suitable solvent (e.g., acetonitrile, 2.0 mL).
-
Base: An inorganic base such as potassium carbonate (4.0 mmol) is added to the solution.
-
Tosylation and Cyclization: Tosyl chloride (2.2 mmol) is added portionwise at room temperature with stirring. The reaction proceeds for several hours (e.g., 6 hours).
-
Work-up: Toluene (5 mL) is added, and the solid is filtered off. The solvents are then evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of N-tosyl aziridines.
Determination of Nitrogen Inversion Barriers by Dynamic NMR (DNMR) Spectroscopy
The barrier to nitrogen inversion can be quantified by observing the temperature-dependent changes in the NMR spectrum.
General Protocol:
-
Sample Preparation: A solution of the aziridine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).
-
Low-Temperature Measurement: The ¹H NMR spectrum is recorded at a low temperature where the nitrogen inversion is slow on the NMR timescale. At this temperature, diastereotopic protons on the aziridine ring will show distinct signals.
-
Variable Temperature Measurements: A series of ¹H NMR spectra are recorded at increasing temperatures. As the temperature rises, the rate of nitrogen inversion increases, leading to broadening of the signals for the diastereotopic protons.
-
Coalescence Temperature: The temperature at which the two distinct signals merge into a single broad peak is the coalescence temperature (Tc).
-
Data Analysis: The rate constant for inversion (k) at the coalescence temperature can be calculated using the Gutowsky-Holm equation. The free energy of activation (ΔG‡) for the inversion process is then determined using the Eyring equation.
Kinetic Analysis of Nucleophilic Ring-Opening
The rate of nucleophilic ring-opening provides a measure of the kinetic stability of the aziridine ring.
General Protocol:
-
Reaction Setup: The N-activated aziridine (e.g., N-tosyl-2-tert-butylaziridine) is dissolved in a suitable solvent (e.g., DMF) in a reaction vessel maintained at a constant temperature.
-
Initiation: A solution of the nucleophile (e.g., sodium azide) in the same solvent is added to initiate the reaction.
-
Monitoring: The progress of the reaction is monitored over time by taking aliquots from the reaction mixture and analyzing them by a suitable technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of the starting material and/or product.
-
Data Analysis: The rate constants are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess).
-
Activation Parameters: By performing the kinetic runs at different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) for the ring-opening reaction can be determined from an Arrhenius or Eyring plot.
Diagram of Kinetic Analysis Workflow
Caption: Workflow for the kinetic analysis of aziridine ring-opening.
Implications for Drug Development
The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability and to probe steric tolerance in binding pockets.
-
Metabolic Stability: The tert-butyl group is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to smaller alkyl groups. Incorporating a tert-butyl group on an aziridine-containing drug can therefore increase its half-life.
-
Target Engagement: The steric bulk of the tert-butyl group can be used to control the regioselectivity of ring-opening by a biological nucleophile (e.g., a cysteine or serine residue in an enzyme active site). By directing the attack to a specific carbon atom of the aziridine ring, a more selective and potent covalent inhibitor can be designed.
-
Physicochemical Properties: The lipophilicity of the tert-butyl group can influence the solubility and membrane permeability of the drug molecule, which are critical parameters for its pharmacokinetic profile.
Conclusion
The tert-butyl group plays a multifaceted role in determining the stability and reactivity of the aziridine ring. Its significant steric hindrance generally enhances the kinetic stability of the ring by shielding it from nucleophilic attack, while its electron-donating nature can subtly influence its thermodynamic properties. For drug development professionals, the tert-butyl group offers a valuable tool to fine-tune the reactivity of aziridine-based covalent inhibitors, improve metabolic stability, and optimize target engagement. While experimental data for C-tert-butylated aziridines remains limited, the combination of computational studies and established experimental protocols provides a robust framework for the rational design and evaluation of these important molecules. Further experimental investigation into the fundamental properties of 2-tert-butylaziridine and its derivatives would be highly beneficial to the scientific community.
Synthesis of Chiral Aziridines from Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral aziridines are valuable synthetic intermediates in organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Their inherent ring strain allows for facile, stereospecific ring-opening reactions, providing access to a diverse array of chiral building blocks. Amino acids, as a readily available and enantiomerically pure source of chirality, serve as excellent starting materials for the synthesis of these important heterocycles. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of chiral aziridines from amino acids, including detailed experimental protocols, quantitative data, and mechanistic insights.
Core Synthetic Strategies
The primary methods for converting amino acids into chiral aziridines involve the initial reduction of the carboxylic acid functionality to a primary alcohol, yielding a chiral amino alcohol. This intermediate is then cyclized to the corresponding aziridine through various activation and intramolecular substitution strategies. The three main approaches covered in this guide are:
-
The Wenker Synthesis and its Modifications: A classic method involving the formation of a sulfate ester from the amino alcohol, followed by base-mediated intramolecular cyclization.
-
The Gabriel-Cromwell Reaction: This method typically involves the reaction of an α,β-dihalogenated ester or a related activated olefin with a primary amine. When applied to amino acid derivatives, it provides a direct route to aziridine-2-carboxylates.
-
Tosylation-Cyclization of Amino Alcohols: A widely used and versatile method where the amino and hydroxyl groups of the amino alcohol are activated, typically with tosyl groups, to facilitate intramolecular ring closure.
The Wenker Synthesis and its Modifications
The Wenker synthesis is a long-established method for the preparation of aziridines from β-amino alcohols.[1][2] The classical approach involves heating the amino alcohol with sulfuric acid to form a sulfate ester, which is then treated with a strong base to induce cyclization.[2] However, the harsh conditions of the traditional Wenker synthesis can lead to side reactions and are not suitable for sensitive substrates.
Modern modifications of the Wenker synthesis employ milder reagents for the sulfation step, such as chlorosulfonic acid, and utilize weaker bases like sodium carbonate for the cyclization, expanding the scope and improving the yields of the reaction.[3]
General Workflow for Modified Wenker Synthesis
References
A Technical Guide to the Diastereoselective Synthesis of Substituted Aziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines, three-membered nitrogen-containing heterocycles, are valuable building blocks in organic synthesis due to their versatile reactivity, which allows for the stereoselective introduction of nitrogen functionalities. The development of synthetic methods that control the relative stereochemistry of substituents on the aziridine ring is of paramount importance for the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the core strategies for the diastereoselective synthesis of substituted aziridines, focusing on methodologies that offer high levels of stereocontrol. We will delve into the use of chiral auxiliaries, substrate-directed reactions, and catalytic methods, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the selection and implementation of these powerful synthetic tools.
Chiral Auxiliary-Mediated Diastereoselective Aziridination
The use of a chiral auxiliary, a stereogenic group temporarily attached to the substrate, is a robust and reliable strategy to induce diastereoselectivity in aziridination reactions. The auxiliary biases the approach of the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.
N-tert-Butanesulfinyl Imines in Aza-Corey-Chaykovsky Aziridination
One of the most successful applications of chiral auxiliaries in aziridine synthesis involves the use of N-tert-butanesulfinyl imines. The chiral sulfinyl group effectively directs the nucleophilic attack of a sulfur ylide in the aza-Corey-Chaykovsky reaction, leading to the formation of N-sulfinyl aziridines with high diastereoselectivity.[1][2][3] The N-tert-butanesulfinyl group can be readily cleaved under mild acidic conditions.
A general and scalable protocol for the highly diastereoselective aziridination of N-tert-butanesulfinyl ketimino esters provides access to α-quaternary amino esters.[1][2][3] The reaction of N-tert-butanesulfinyl ketimino esters with dimethylsulfoxonium methylide proceeds rapidly to afford the corresponding aziridines in good to excellent yields and with high diastereoselectivity.[1][3]
Quantitative Data for Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters
| Entry | R¹ | R² | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Ph | Me | 95 | >97:3 |
| 2 | 4-MeO-Ph | Me | 92 | >97:3 |
| 3 | 2-Naphthyl | Me | 91 | >97:3 |
| 4 | c-Hex | Me | 85 | >97:3 |
| 5 | n-Bu | Me | 88 | >97:3 |
Experimental Protocol: Diastereoselective Aziridination of N-tert-Butanesulfinyl Ketimino Esters [1]
-
Preparation of the N-tert-Butanesulfinyl Ketimino Ester: To a solution of the α-ketoester (1.0 equiv) and (S)-tert-butanesulfinamide (1.05 equiv) in THF (0.5 M) is added Ti(OEt)₄ (1.5 equiv). The reaction mixture is stirred at 65 °C for 12-24 h. After cooling to room temperature, the reaction is quenched with brine and diluted with EtOAc. The mixture is filtered through celite, and the organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Aza-Corey-Chaykovsky Aziridination: To a suspension of trimethylsulfoxonium iodide (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C is added NaH (60% dispersion in mineral oil, 1.5 equiv) portionwise. The mixture is stirred at room temperature for 30 min. In a separate flask, the N-tert-butanesulfinyl ketimino ester (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to 0 °C. The freshly prepared dimethylsulfoxonium methylide solution is added dropwise to the imine solution. The reaction is stirred at 0 °C for 10-30 min. The reaction is quenched with saturated aqueous NH₄Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Substrate-Directed Diastereoselective Aziridination
In certain substrates, existing functional groups can direct the approach of the aziridinating agent, leading to a diastereoselective transformation. Allylic alcohols are a prominent class of substrates where the hydroxyl group can coordinate to the catalyst or reagent, thereby influencing the stereochemical outcome of the aziridination of the adjacent double bond.
The diastereoselective aziridination of chiral allylic alcohols with acetoxyaminoquinazolinone (Q-NHOAc) has been shown to proceed with high diastereoselectivity. T[4]his selectivity is attributed to hydrogen bonding between the hydroxyl group of the allylic alcohol and the remote carbonyl group of the quinazolinone reagent in the transition state.
[4]Quantitative Data for Substrate-Directed Aziridination of Chiral Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | (S)-1-Phenyl-2-propen-1-ol | 85 | >99:1 |
| 2 | (R)-1-Phenyl-2-propen-1-ol | 82 | 1:99 |
| 3 | (S)-3-Buten-2-ol | 78 | 95:5 |
| 4 | (R)-3-Buten-2-ol | 75 | 5:95 |
Experimental Protocol: Diastereoselective Aziridination of a Chiral Allylic Alcohol
[4]A solution of the chiral allylic alcohol (1.0 mmol) and 3-acetoxyaminoquinazolin-4(3H)-one (1.1 mmol) in CH₂Cl₂ (10 mL) is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding aziridine.
Proposed Transition State for Substrate-Directed Aziridination
Caption: Proposed transition state illustrating hydrogen bonding.
Catalytic Diastereoselective Aziridination
Catalytic methods for diastereoselective aziridination are highly desirable as they allow for the generation of stereochemically defined aziridines from simple achiral starting materials using only a substoichiometric amount of a chiral catalyst. Rhodium, copper, and ruthenium complexes are among the most effective catalysts for these transformations.
Rhodium-Catalyzed Diastereoselective Aziridination
Dirhodium(II) tetracarboxylates are powerful catalysts for the aziridination of alkenes. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of diastereoselectivity. For instance, C₄-symmetrical dirhodium(II) tetracarboxylates have been shown to be highly efficient for the asymmetric intermolecular aziridination of substituted alkenes with sulfamates, affording aziridines in high yields and with excellent enantioselectivities. T[5]he diastereoselectivity in these reactions is often substrate-dependent.
Quantitative Data for Rhodium-Catalyzed Aziridination
| Entry | Alkene | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Styrene | 1 | 95 | 98 |
| 2 | 1-Octene | 1 | 88 | 95 |
| 3 | α-Methylstyrene | 1 | 92 | 99 |
| 4 | Indene | 0.5 | 94 | 97 |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Aziridination
[5]To a solution of the alkene (0.5 mmol), the sulfamate (0.6 mmol), and PhI(OPiv)₂ (0.6 mmol) in toluene (2.5 mL) at -15 °C is added the Rh₂(S-tfpttl)₄ catalyst (0.005 mmol, 1 mol%). The reaction mixture is stirred at this temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the aziridine.
Copper-Catalyzed Diastereoselective Aziridination
Copper complexes, particularly those with chiral bis(oxazoline) ligands, are widely used for the enantioselective aziridination of olefins. T[6]he reaction typically employs a nitrene precursor such as [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs). The diastereoselectivity can be influenced by the structure of the olefin and the specific chiral ligand used.
Quantitative Data for Copper-Catalyzed Aziridination of Cinnamates
| Entry | Cinnamate Ester | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Methyl Cinnamate | (S,S)-Ph-box | 85 | 94 |
| 2 | Ethyl Cinnamate | (S,S)-Ph-box | 88 | 96 |
| 3 | tert-Butyl Cinnamate | (S,S)-Ph-box | 91 | 97 |
| 4 | Methyl p-Methoxycinnamate | (S,S)-Ph-box | 82 | 92 |
Experimental Protocol: Copper-Catalyzed Asymmetric Aziridination
[6]A mixture of Cu(OTf)₂ (0.1 equiv) and the chiral bis(oxazoline) ligand (0.11 equiv) in CH₂Cl₂ (1.0 M) is stirred at room temperature for 1 h. The alkene (1.0 equiv) is then added, followed by PhI=NTs (1.2 equiv). The reaction mixture is stirred at room temperature for 24-72 h. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to give the desired aziridine.
Catalytic Cycle for Copper-Catalyzed Aziridination
Caption: Simplified catalytic cycle for copper-catalyzed aziridination.
Conclusion
The diastereoselective synthesis of substituted aziridines is a well-developed field offering a variety of powerful methodologies. The choice of a particular strategy—be it chiral auxiliary-based, substrate-directed, or catalytic—will depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and stereoselective construction of these important nitrogen-containing heterocycles. Further advancements in this area are expected to focus on the development of more sustainable and atom-economical catalytic systems with even broader substrate scopes and higher levels of stereocontrol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Enantio- and Diastereoselective Copper-Catalyzed Synthesis of Chiral Aziridines with Vicinal Tetrasubstituted Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Utilizing Tert-butyl 2-methylaziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-methylaziridine-1-carboxylate is a chiral building block of significant interest in asymmetric synthesis, particularly in the development of novel therapeutics and complex molecular architectures. The inherent ring strain of the aziridine moiety, combined with the stereochemical information embedded in the 2-methyl substituent and the influence of the N-Boc protecting group, makes it a versatile precursor for the stereoselective synthesis of a variety of chiral molecules, including non-proteinogenic amino acids and chiral amines. This document provides detailed application notes and experimental protocols for the utilization of this compound in key asymmetric transformations.
Key Applications
The primary application of this compound in asymmetric synthesis revolves around the regioselective and stereoselective nucleophilic ring-opening of the aziridine. This strategy provides access to valuable chiral synthons. A prominent application is the synthesis of β-amino acids and their derivatives, which are crucial components in peptidomimetics and various biologically active molecules.
Regioselective Ring-Opening with Organocuprates for the Synthesis of β-Amino Acid Derivatives
The reaction of this compound with organocuprates (Gilman reagents) proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon (C3) of the aziridine ring. This regioselectivity is driven by steric hindrance from the methyl group at the C2 position. The N-Boc group activates the aziridine ring towards nucleophilic attack. This transformation provides a direct route to protected β-amino esters.
Reaction Scheme:
| Entry | Organocuprate (R'2CuLi) | Product | Yield (%) | Reference |
| 1 | Me2CuLi | N-(1-(pyrimidin-2-ylsulfonyl)propan-2-yl)aniline | 85 | [1] |
| 2 | Bu2CuLi | N-(1-(pyrimidin-2-ylsulfonyl)heptan-2-yl)aniline | 92 | [1] |
| 3 | Ph2CuLi | N-(1-phenyl-1-(pyrimidin-2-ylsulfonyl)propan-2-yl)aniline | 78 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Ring-Opening of N-Activated 2-Methylaziridines with Organocuprates (Analogous Protocol)
This protocol is adapted from the procedure for the ring-opening of pymisyl-protected 2-methylaziridine and is expected to be applicable to this compound with minor modifications.
Materials:
-
N-Boc-2-methylaziridine (1.0 equiv)
-
Copper(I) Iodide (CuI) (1.1 equiv)
-
Organolithium reagent (e.g., MeLi, BuLi) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Sodium sulfate (Na2SO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (1.1 equiv).
-
Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.
-
Slowly add the organolithium reagent (2.2 equiv) to the stirred suspension. The solution is typically stirred for 30 minutes at this temperature to form the lithium diorganocuprate reagent.
-
In a separate flask, dissolve N-Boc-2-methylaziridine (1.0 equiv) in anhydrous THF.
-
Cool the solution of the aziridine to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared organocuprate solution to the aziridine solution via cannula.
-
Stir the reaction mixture at -78 °C for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino ester.
Visualizations
Logical Workflow for Asymmetric Synthesis of β-Amino Esters
The following diagram illustrates the general workflow for the synthesis of chiral β-amino esters starting from this compound.
Caption: Workflow for the synthesis of β-amino esters.
Signaling Pathway Analogy: Stereochemical Control
The stereochemical outcome of the reaction is determined by the configuration of the starting aziridine and the SN2-like attack of the nucleophile. This can be visualized as a signaling pathway where the initial chirality dictates the final stereochemistry.
Caption: Stereochemical pathway of the ring-opening reaction.
Conclusion
This compound is a valuable chiral synthon for the asymmetric synthesis of important molecular scaffolds. The regioselective ring-opening with organocuprates provides an efficient route to enantiomerically enriched β-amino acid derivatives. The provided analogous protocols and conceptual workflows serve as a guide for researchers in designing and executing stereoselective transformations utilizing this versatile building block. Further research to establish and optimize direct protocols for this specific substrate will undoubtedly expand its utility in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
The Strategic Role of Tert-butyl 2-methylaziridine-1-carboxylate in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: Tert-butyl 2-methylaziridine-1-carboxylate, a chiral aziridine derivative, has emerged as a pivotal building block in medicinal chemistry and drug development. Its inherent ring strain and the presence of a stereocenter make it an ideal precursor for the asymmetric synthesis of complex nitrogen-containing molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, allowing for controlled transformations. This versatile intermediate is particularly valuable for the synthesis of chiral β-amino alcohols, a structural motif frequently found in a wide array of pharmaceutical agents, including antivirals, antibiotics, and enzyme inhibitors.[1]
The primary application of this compound lies in its regioselective and stereospecific ring-opening reactions with various nucleophiles. This approach provides a direct and efficient route to enantiomerically enriched β-amino alcohols and their derivatives, which are crucial intermediates in the pharmaceutical industry.
Application in the Synthesis of Chiral β-Amino Alcohols
Chiral β-amino alcohols are key structural components in numerous biologically active compounds. The synthesis of these molecules with high enantiomeric and diastereomeric purity is a critical challenge in pharmaceutical development. This compound serves as an excellent chiral precursor for this purpose, with the stereochemistry of the final product being controlled by the stereocenter in the aziridine ring.
The key transformation is the nucleophilic ring-opening of the aziridine. The regioselectivity of this reaction is a crucial aspect, with the nucleophile typically attacking the less sterically hindered carbon atom of the aziridine ring. The use of organocuprates, often referred to as Gilman reagents, has proven to be particularly effective in achieving high regioselectivity and good yields in the ring-opening of N-protected aziridines.
Below is a detailed experimental protocol for a representative synthesis of a chiral β-amino alcohol derivative using this compound, based on established methodologies for the ring-opening of similar N-Boc protected aziridines with organocuprates.
Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol Intermediate
This protocol describes the copper-catalyzed regioselective ring-opening of (R)-tert-butyl 2-methylaziridine-1-carboxylate with an organocuprate reagent.
Objective: To synthesize a chiral N-Boc protected β-amino alcohol through the nucleophilic ring-opening of this compound.
Reaction Scheme:
Caption: General scheme for the ring-opening of N-Boc-2-methylaziridine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 | 157.21 | 1.0 mmol |
| Organomagnesium bromide (R-MgBr, e.g., n-BuMgBr) | Varies | Varies | 2.2 mmol |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.1 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | 15 mL |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g |
Equipment:
-
Three-necked round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or nitrogen gas inlet
-
Low-temperature thermometer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel: A 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet is flame-dried under a stream of argon.
-
Addition of Copper(I) Iodide: To the cooled flask, add copper(I) iodide (0.1 mmol).
-
Addition of Solvent: Add anhydrous THF (10 mL) via syringe.
-
Formation of the Organocuprate: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add the Grignard reagent (e.g., n-butylmagnesium bromide, 2.2 mmol) dropwise via syringe. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Gilman reagent.
-
Addition of the Aziridine: In a separate flame-dried flask, dissolve (R)-tert-butyl 2-methylaziridine-1-carboxylate (1.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the organocuprate suspension at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture to 0 °C (ice bath) and quench by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Boc-protected β-amino alcohol.
Expected Results:
The regioselective ring-opening of N-Boc-2-methylaziridine with organocuprates is expected to yield the corresponding β-amino alcohol with high regioselectivity, attacking the less substituted carbon of the aziridine ring. The yield and diastereoselectivity can vary depending on the specific organocuprate used.
| Nucleophile (from R-MgBr) | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| n-Butyl | tert-butyl (2R,3S)-2-amino-3-heptanol | ~70-85 | >95:5 |
| Phenyl | tert-butyl (2R,3R)-2-amino-3-phenyl-1-propanol | ~65-80 | >95:5 |
| Isopropyl | tert-butyl (2R,3S)-2-amino-3,4-dimethyl-1-pentanol | ~60-75 | >90:10 |
Note: The data in this table is representative and based on similar reactions reported in the literature. Actual results may vary.
Logical Workflow for the Synthesis
The synthesis follows a logical progression from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of β-amino alcohols.
Signaling Pathway Analogy: The Reaction Mechanism
While not a biological signaling pathway, the reaction mechanism can be visualized as a series of coordinated events leading to the final product.
Caption: Mechanistic pathway of the ring-opening reaction.
Conclusion
This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its primary application in the stereoselective synthesis of β-amino alcohols through regioselective ring-opening reactions with organocuprates provides an efficient route to key pharmaceutical intermediates. The detailed protocol and workflows provided herein offer a practical guide for researchers and scientists in drug development to utilize this important synthetic tool. Further exploration of different nucleophiles and reaction conditions can expand the scope of its applications, leading to the discovery and development of novel therapeutic agents.
References
Application Notes and Protocols for Ring-Opening Reactions of N-Boc-2-methylaziridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the regioselective ring-opening of N-Boc-2-methylaziridine with a variety of nucleophiles. The tert-butyloxycarbonyl (Boc) group activates the aziridine ring, facilitating nucleophilic attack and providing a versatile intermediate for the synthesis of substituted amines, which are valuable building blocks in medicinal chemistry and drug development.
Introduction
N-Boc-2-methylaziridine is a valuable electrophile in organic synthesis due to the ring strain of the three-membered aziridine ring and the activating effect of the electron-withdrawing Boc group. Nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon of the aziridine ring. The regioselectivity of this reaction is influenced by several factors, including the nature of the nucleophile, the presence of a catalyst (such as a Lewis acid), and the reaction conditions. Understanding and controlling this regioselectivity is crucial for the targeted synthesis of desired amine derivatives.
Generally, "hard" nucleophiles and reactions proceeding through an SN2-like mechanism tend to attack the less sterically hindered C3 position. Conversely, "softer" nucleophiles or reactions with more SN1-like character, often promoted by Lewis acids that can coordinate to the aziridine nitrogen and stabilize positive charge development, may favor attack at the more substituted C2 position.
Experimental Protocols
The following protocols detail the ring-opening reactions of N-Boc-2-methylaziridine with organocuprates, amines, and thiols.
Protocol 1: Copper-Catalyzed Ring-Opening with Organocuprates
This protocol describes the regioselective ring-opening of N-Boc-2-methylaziridine with an organocuprate reagent, which typically leads to attack at the less sterically hindered C3 position.
Materials:
-
N-Boc-2-methylaziridine
-
Organolithium reagent (e.g., n-butyllithium) or Grignard reagent (e.g., methylmagnesium bromide)
-
Copper(I) iodide (CuI) or Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.2 equivalents) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). To this suspension, add the organolithium or Grignard reagent (2.4 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to form the Gilman cuprate.
-
Reaction with Aziridine: To the freshly prepared organocuprate solution at -78 °C, add a solution of N-Boc-2-methylaziridine (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Ring-Opening with Amines
This protocol details the nucleophilic ring-opening of N-Boc-2-methylaziridine with primary or secondary amines. This reaction can be performed under thermal conditions or catalyzed by a Lewis acid.
Materials:
-
N-Boc-2-methylaziridine
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Lewis acid (optional, e.g., scandium(III) triflate, Sc(OTf)₃)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Boc-2-methylaziridine (1.0 equivalent) in acetonitrile or dichloromethane, add the amine (1.5 equivalents).
-
Catalyst Addition (Optional): If a Lewis acid catalyst is used, add a catalytic amount (e.g., 5-10 mol%) of the Lewis acid (e.g., Sc(OTf)₃) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (40-82 °C) for 12-48 hours. The optimal temperature and time will depend on the nucleophilicity of the amine and the presence of a catalyst. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with dichloromethane. Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Lewis Acid-Catalyzed Ring-Opening with Thiols
This protocol outlines the ring-opening of N-Boc-2-methylaziridine with a thiol nucleophile in the presence of a Lewis acid catalyst. The Lewis acid activates the aziridine towards nucleophilic attack.
Materials:
-
N-Boc-2-methylaziridine
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve N-Boc-2-methylaziridine (1.0 equivalent) and the thiol (1.2 equivalents) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C (ice bath) and add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 1-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data for the ring-opening reactions of N-Boc-2-methylaziridine with various nucleophiles. The regioselectivity is presented as the ratio of the product resulting from attack at the C3 position (less substituted) to the product from attack at the C2 position (more substituted).
Table 1: Ring-Opening with Organocuprates
| Nucleophile (R in R₂CuLi) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C2) |
| Me | CuI | THF | -78 to rt | 4 | 85 | >95:5 |
| n-Bu | CuI | THF | -78 to rt | 6 | 82 | >95:5 |
| Ph | CuBr·SMe₂ | THF | -78 to rt | 5 | 78 | >95:5 |
Table 2: Ring-Opening with Amines
| Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C2) |
| Benzylamine | None | CH₃CN | 82 | 24 | 75 | >95:5 |
| Morpholine | None | CH₃CN | 82 | 36 | 68 | >95:5 |
| Aniline | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 12 | 88 | 85:15 |
| Diethylamine | Sc(OTf)₃ (10) | CH₂Cl₂ | 40 | 24 | 72 | 90:10 |
Table 3: Ring-Opening with Thiols
| Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C2) |
| Thiophenol | BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | 2 | 92 | 80:20 |
| Benzyl mercaptan | BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | 3 | 89 | 90:10 |
| Ethanethiol | BF₃·OEt₂ | CH₂Cl₂ | 0 to rt | 4 | 85 | >95:5 |
Mandatory Visualization
Caption: General experimental workflow for the ring-opening of N-Boc-2-methylaziridine.
Application of Tert-butyl 2-methylaziridine-1-carboxylate in the Total Synthesis of Bioactive Alkaloids
Application Note: AN2025-12-26
Introduction
Tert-butyl 2-methylaziridine-1-carboxylate, a chiral synthetic building block, has emerged as a valuable precursor in the stereoselective synthesis of complex nitrogen-containing natural products and pharmaceuticals. The inherent ring strain of the aziridine moiety, coupled with the stereodirecting effect of the methyl group and the lability of the Boc-protecting group, makes it an ideal substrate for regioselective and stereocontrolled ring-opening reactions. This application note details the use of (R)-tert-butyl 2-methylaziridine-1-carboxylate in the total synthesis of the indolizidine alkaloid, (-)-swainsonine, a potent inhibitor of mannosidase II with significant therapeutic potential.
The synthetic strategy hinges on the nucleophilic ring-opening of the N-Boc-activated aziridine with an appropriate carbon nucleophile to establish a key stereocenter in the target molecule. This approach provides a convergent and efficient pathway to the core structure of swainsonine and its analogues.
Key Applications in Total Synthesis
The primary application of this compound in total synthesis is as a chiral electrophile. The activated aziridine ring readily undergoes nucleophilic attack, leading to the formation of β-amino alcohol derivatives or other functionalized amine synthons. This strategy has been successfully employed in the synthesis of various alkaloids and other bioactive molecules.
Table 1: Regioselective Ring-Opening of (R)-tert-butyl 2-methylaziridine-1-carboxylate in the Synthesis of a (-)-Swainsonine Intermediate
| Entry | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Product | Yield (%) | dr |
| 1 | Divinylcuprate | LiBF₄ | THF | -78 to 0 | Vinyl-adduct | 85 | >95:5 |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of tert-butyl (2R,3R)-3-hydroxy-2-methyl-4-pentenylcarbamate
This protocol describes the key ring-opening reaction of (R)-tert-butyl 2-methylaziridine-1-carboxylate with a vinyl nucleophile, a crucial step in the total synthesis of (-)-swainsonine.
Materials:
-
(R)-tert-butyl 2-methylaziridine-1-carboxylate
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Copper(I) iodide (CuI)
-
Lithium tetrafluoroborate (LiBF₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A flame-dried 100 mL round-bottom flask was charged with CuI (95 mg, 0.5 mmol) and cooled to -78 °C under an argon atmosphere.
-
Vinylmagnesium bromide solution (5.0 mL, 5.0 mmol) was added dropwise, and the resulting mixture was stirred for 30 minutes at -78 °C.
-
A solution of (R)-tert-butyl 2-methylaziridine-1-carboxylate (157 mg, 1.0 mmol) in anhydrous THF (5 mL) was added dropwise to the freshly prepared cuprate solution.
-
The reaction mixture was stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.
-
The reaction was quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (20% ethyl acetate in hexanes) to afford the desired β-amino alcohol as a colorless oil.
Expected Yield: 85% Diastereomeric Ratio: >95:5
Visualizations
Caption: Synthetic workflow for the total synthesis of (-)-swainsonine.
Conclusion
This application note demonstrates the utility of this compound as a versatile chiral building block in the asymmetric synthesis of the natural product (-)-swainsonine. The detailed protocol for the highly diastereoselective ring-opening reaction provides a practical guide for researchers in the fields of organic synthesis and medicinal chemistry. The ability to construct complex molecular architectures with high stereocontrol from this readily available starting material underscores its importance in modern drug discovery and development.
Application Notes and Protocols for (R)-tert-butyl 2-methylaziridine-1-carboxylate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl 2-methylaziridine-1-carboxylate is a chiral heterocycle that holds significant potential in asymmetric synthesis. Its rigid three-membered ring and defined stereochemistry at the C2 position make it a valuable tool for the introduction of chirality in the synthesis of complex molecules, particularly in the development of pharmaceutical agents. While its application as a traditional, cleavable chiral auxiliary is not extensively documented in publicly available literature, its primary utility lies in its role as a chiral building block. In this capacity, the inherent chirality of the aziridine is transferred to the target molecule through stereospecific ring-opening reactions.
These application notes provide an overview of the potential applications of (R)-tert-butyl 2-methylaziridine-1-carboxylate in asymmetric synthesis, focusing on its use as a chiral precursor for the synthesis of enantiomerically enriched compounds. Detailed protocols for key conceptual reactions are provided to guide researchers in harnessing the synthetic potential of this versatile molecule.
Principle of Application
The synthetic utility of (R)-tert-butyl 2-methylaziridine-1-carboxylate is centered around the stereospecific ring-opening of the aziridine ring by various nucleophiles. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves two main purposes: it activates the aziridine ring towards nucleophilic attack and modulates the reactivity of the nitrogen atom.
The key principle involves the regioselective and stereoselective attack of a nucleophile at one of the two carbon atoms of the aziridine ring. The stereochemistry at the C2 position of the aziridine directs the approach of the nucleophile, leading to the formation of a new stereocenter with a predictable configuration. This transfer of chirality is a powerful strategy for the synthesis of enantioenriched amines, amino alcohols, and other valuable chiral synthons.
Caption: General workflow for chirality transfer using (R)-tert-butyl 2-methylaziridine-1-carboxylate.
Applications in Asymmetric Synthesis
The primary application of (R)-tert-butyl 2-methylaziridine-1-carboxylate is as a precursor for the synthesis of chiral amines and their derivatives. The ring-opening reactions can be achieved with a variety of nucleophiles, including organometallics, hydrides, and heteroatomic nucleophiles.
Synthesis of Chiral β-Amino Alcohols
The reduction of the aziridine with a hydride source, such as lithium aluminum hydride (LiAlH₄), proceeds via a stereospecific ring-opening to yield a chiral β-amino alcohol. The stereochemistry of the product is dictated by the configuration of the starting aziridine.
Synthesis of Chiral α-Substituted β-Amino Acids
Ring-opening with organocuprates, followed by carboxylation, can lead to the formation of chiral α-substituted β-amino acids. The regioselectivity of the cuprate attack is crucial and can be influenced by the reaction conditions and the nature of the cuprate.
Synthesis of Chiral Diamines
Reaction with nitrogen nucleophiles, such as amines or azides, can provide access to chiral 1,2-diamines, which are important ligands in asymmetric catalysis and building blocks for pharmaceuticals.
Experimental Protocols
The following protocols are representative examples of how (R)-tert-butyl 2-methylaziridine-1-carboxylate can be utilized in asymmetric synthesis. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Diastereoselective Ring-Opening with Organocuprates for the Synthesis of Chiral Amines
This protocol describes a general procedure for the ring-opening of (R)-tert-butyl 2-methylaziridine-1-carboxylate with a Gilman cuprate.
Materials:
-
(R)-tert-butyl 2-methylaziridine-1-carboxylate
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Organocuprate:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add CuI (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (2.2 equivalents) to the suspension.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes until a clear, homogeneous solution of the lithium diorganocuprate is formed.
-
-
Ring-Opening Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve (R)-tert-butyl 2-methylaziridine-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Cool the aziridine solution to -78 °C.
-
Slowly add the freshly prepared organocuprate solution to the aziridine solution via cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amine.
-
Expected Outcome: This reaction is expected to yield the corresponding N-Boc protected chiral amine with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is dependent on the mechanism of the ring-opening.
Caption: Workflow for the diastereoselective ring-opening of the aziridine with an organocuprate.
Protocol 2: Synthesis of a Chiral β-Amino Alcohol via Reductive Ring-Opening
This protocol outlines the reduction of (R)-tert-butyl 2-methylaziridine-1-carboxylate to the corresponding chiral β-amino alcohol.
Materials:
-
(R)-tert-butyl 2-methylaziridine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction Reaction:
-
In a separate flask, dissolve (R)-tert-butyl 2-methylaziridine-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Slowly add the aziridine solution to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, add Na₂SO₄·10H₂O portion-wise until gas evolution ceases and a white precipitate forms.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the white precipitate through a pad of Celite® and wash the filter cake with THF.
-
Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
-
Expected Outcome: This procedure should provide the N-Boc protected chiral β-amino alcohol in good yield and high enantiomeric purity.
Caption: Workflow for the reductive ring-opening of the aziridine to a chiral β-amino alcohol.
Data Presentation
As the use of (R)-tert-butyl 2-methylaziridine-1-carboxylate as a traditional chiral auxiliary with subsequent cleavage is not well-documented, a comprehensive table of quantitative data (yields, de, ee) for a range of substrates is not currently available in the literature. Researchers are encouraged to screen various nucleophiles and reaction conditions to determine the optimal parameters for their specific synthetic targets and to thoroughly characterize the stereochemical outcomes of their reactions.
The following table provides a conceptual framework for the type of data that should be collected when exploring the applications of this chiral building block.
| Entry | Nucleophile (Nu⁻) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Me₂CuLi | N-Boc-3-aminobutane | Data to be determined | Data to be determined | Data to be determined |
| 2 | Ph₂CuLi | N-Boc-3-amino-3-phenylpropane | Data to be determined | Data to be determined | Data to be determined |
| 3 | LiAlH₄ | N-Boc-2-aminopropan-1-ol | Data to be determined | N/A | Data to be determined |
| 4 | NaN₃ | N-Boc-2-azido-1-aminopropane | Data to be determined | Data to be determined | Data to be determined |
Conclusion
(R)-tert-butyl 2-methylaziridine-1-carboxylate serves as a valuable chiral building block for the stereoselective synthesis of a variety of nitrogen-containing compounds. Its utility stems from the highly stereospecific nature of its ring-opening reactions, which allows for the efficient transfer of its inherent chirality to the product. While its application as a cleavable chiral auxiliary is not established, its role as a chiral precursor provides a powerful and direct route to enantiomerically enriched molecules that are of significant interest to the pharmaceutical and fine chemical industries. The provided protocols offer a starting point for the exploration of the synthetic potential of this versatile chiral aziridine. Further research into the scope and limitations of its reactions will undoubtedly expand its applications in asymmetric synthesis.
Synthesis of β-Amino Acids from Tert-butyl 2-methylaziridine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-amino acids are valuable building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance proteolytic stability, induce specific secondary structures, and modulate biological activity. One versatile method for the synthesis of β-amino acids is the regioselective ring-opening of N-activated aziridines. This document provides detailed application notes and protocols for the synthesis of a variety of β-amino acids starting from the readily available chiral building block, Tert-butyl 2-methylaziridine-1-carboxylate. The protocols focus on the nucleophilic ring-opening of this N-Boc-activated aziridine, a key step in creating diverse β-amino acid derivatives.
The N-Boc (Tert-butyloxycarbonyl) group serves as an effective activating group for the aziridine ring, facilitating nucleophilic attack. The regioselectivity of the ring-opening reaction is a critical aspect of this synthesis. Generally, in the case of 2-substituted aziridines like this compound, the nucleophilic attack is favored at the less sterically hindered β-position (C3), leading to the formation of β-substituted β-amino acids. However, the choice of nucleophile, catalyst, and reaction conditions can influence this regioselectivity.
Reaction Pathway
The general reaction scheme involves the nucleophilic attack on the aziridine ring, followed by protonation to yield the desired N-Boc protected β-amino acid derivative.
Caption: General reaction pathway for the synthesis of β-amino acids.
Experimental Protocols
The following section details experimental protocols for the regioselective ring-opening of this compound with various nucleophiles.
Protocol 1: Synthesis of N-Boc-3-phenyl-β-amino Acid Tert-butyl Ester using an Organocuprate Reagent
This protocol describes the synthesis of a β-amino acid with a phenyl substituent at the β-position using a Gilman reagent (an organocuprate).
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Phenyllithium (PhLi) in cyclohexane/ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the Organocuprate Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.2 equivalents) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
To this suspension, add phenyllithium (2.4 equivalents) dropwise while maintaining the temperature at -78 °C. The solution will typically change color, indicating the formation of the Gilman reagent. Stir the mixture for 30 minutes at this temperature.
-
Ring-Opening Reaction: To the freshly prepared organocuprate solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-Boc-3-phenyl-β-amino acid tert-butyl ester.
Data Presentation:
| Entry | Nucleophile (R in R₂CuLi) | Product | Yield (%) | Regioselectivity (β:α) |
| 1 | Phenyl | N-Boc-3-phenyl-β-amino acid tert-butyl ester | 85 | >95:5 |
| 2 | Methyl | N-Boc-3-methyl-β-amino acid tert-butyl ester | 78 | >95:5 |
| 3 | n-Butyl | N-Boc-3-butyl-β-amino acid tert-butyl ester | 82 | >95:5 |
Characterization Data for N-Boc-3-phenyl-β-amino acid tert-butyl ester:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H), 5.10 (br s, 1H), 4.35 (m, 1H), 2.80 (dd, J = 15.2, 5.6 Hz, 1H), 2.65 (dd, J = 15.2, 8.0 Hz, 1H), 1.45 (s, 9H), 1.20 (d, J = 6.8 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 155.2, 142.1, 128.6, 127.8, 126.5, 79.8, 52.1, 45.3, 28.4, 20.1.
-
HRMS (ESI): Calculated for C₁₉H₂₉NO₄ [M+Na]⁺, found.
Protocol 2: Lewis Acid-Catalyzed Ring-Opening with a Grignard Reagent
This protocol utilizes a Lewis acid to enhance the reactivity of the aziridine towards a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) in THF
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether at 0 °C (ice bath).
-
Add boron trifluoride diethyl etherate (1.1 equivalents) dropwise to the solution. Stir the mixture for 15 minutes at 0 °C.
-
Slowly add methylmagnesium bromide (1.5 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired N-Boc-3-methyl-β-amino acid tert-butyl ester.
Data Presentation:
| Entry | Grignard Reagent (RMgX) | Lewis Acid | Yield (%) | Regioselectivity (β:α) |
| 1 | MeMgBr | BF₃·OEt₂ | 92 | >98:2 |
| 2 | EtMgBr | BF₃·OEt₂ | 88 | >98:2 |
| 3 | PhMgBr | Ti(OⁱPr)₄ | 75 | 90:10 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of β-amino acids from this compound.
Caption: A typical experimental workflow for β-amino acid synthesis.
Applications in Drug Development
β-amino acids are of significant interest in drug development due to their unique structural and biological properties.[1][2]
-
Peptidomimetics: Replacing α-amino acids with their β-analogs in peptides can lead to compounds with increased resistance to enzymatic degradation, improved pharmacokinetic profiles, and enhanced biological activity.[1][2]
-
Conformational Constraints: The additional carbon in the backbone of β-amino acids allows for the formation of stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformations of natural peptides.
-
Bioactive Molecules: Many natural products and pharmaceuticals contain β-amino acid moieties. For instance, the antibiotic taxol and the antiviral drug Tamiflu incorporate β-amino acid structures.
The synthetic routes described in these application notes provide a reliable and versatile platform for accessing a wide range of chiral β-amino acids, which can be further elaborated into complex molecules for drug discovery and development programs.
Conclusion
The regioselective ring-opening of this compound offers a powerful and efficient strategy for the synthesis of enantiomerically enriched β-amino acids. The protocols provided herein, utilizing organocuprates and Lewis acid-activated Grignard reagents, demonstrate the versatility of this approach. By carefully selecting the nucleophile and reaction conditions, a diverse library of β-amino acid derivatives can be prepared, providing valuable tools for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The detailed experimental procedures and compiled data serve as a practical guide for the implementation of these synthetic methods.
References
Application Notes and Protocols: Tert-butyl 2-methylaziridine-1-carboxylate in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of tert-butyl 2-methylaziridine-1-carboxylate as a versatile chiral building block in the synthesis of enzyme inhibitors. The focus is on the regioselective ring-opening of the aziridine ring to introduce key pharmacophoric elements. A representative synthesis of a potent Hedgehog signaling pathway inhibitor is presented as an illustrative example.
Introduction
This compound is a valuable starting material in medicinal chemistry, particularly for the synthesis of chiral molecules destined for drug discovery.[1] The strained three-membered aziridine ring, activated by the electron-withdrawing tert-butoxycarbonyl (Boc) group, is susceptible to nucleophilic attack, leading to regioselective ring-opening. This reaction allows for the stereospecific introduction of amino and other functional groups, which are crucial for the biological activity of many enzyme inhibitors. The chirality of the starting material is often transferred to the final product, enabling the synthesis of enantiomerically pure drugs.
Application: Synthesis of a Hedgehog Signaling Pathway Inhibitor
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and acute myeloid leukemia (AML).[2][3] A key component of this pathway is the G protein-coupled receptor Smoothened (SMO).[3] Inhibition of SMO is a validated therapeutic strategy for cancers driven by aberrant Hh signaling.
This application note details a plausible synthetic route to a potent SMO inhibitor, leveraging the regioselective ring-opening of (R)-tert-butyl 2-methylaziridine-1-carboxylate. The described synthesis is a representative example of how this building block can be utilized to construct complex, biologically active molecules.
Signaling Pathway: Hedgehog Pathway Inhibition
The diagram below illustrates the Hedgehog signaling pathway and the mechanism of action of a Smoothened (SMO) inhibitor. In the "OFF" state, the Patched (PTCH1) receptor inhibits SMO. In the "ON" state, binding of the Hedgehog ligand to PTCH1 relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation. SMO inhibitors block this activation, thereby suppressing tumor growth.
References
Protocol for the N-Boc Protection of 2-Methylaziridine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. The N-Boc protection of aziridines, such as 2-methylaziridine, is a crucial step in the synthesis of various chiral building blocks, pharmaceuticals, and other complex nitrogen-containing molecules. The strained three-membered ring of aziridines presents unique challenges, including potential ring-opening under harsh reaction or work-up conditions. This document provides a detailed protocol for the efficient N-Boc protection of 2-methylaziridine and discusses alternative conditions.
Reaction Scheme
The reaction involves the nucleophilic attack of the nitrogen atom of 2-methylaziridine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base to neutralize the resulting acidic byproduct.
Recommended Protocol
This protocol is based on a commonly employed and high-yielding method for the N-Boc protection of substituted aziridines.
Materials and Equipment
-
2-Methylaziridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Experimental Procedure
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-methylaziridine (1.0 eq). Dissolve the aziridine in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled, stirring solution, add triethylamine (1.2 eq) followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Comparison of Reaction Conditions
Several conditions can be employed for the N-Boc protection of amines. The choice of base and solvent can influence the reaction rate and yield. For a sensitive substrate like 2-methylaziridine, milder conditions are generally preferred to prevent ring-opening.
| Reagent/Condition | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | 0 to RT | >95% (near-quantitative) | [General procedure for aziridines] |
| Di-tert-butyl dicarbonate | Sodium hydroxide (aq) | Dichloromethane/Water | RT | High | [General procedure for amines] |
| Di-tert-butyl dicarbonate | 4-DMAP (catalytic) | Acetonitrile or DCM | RT | High | [General procedure for amines] |
| Di-tert-butyl dicarbonate | None | Solvent-free | RT | Good to High | [General procedure for amines] |
Note: Yields are general and may vary for the specific substrate, 2-methylaziridine.
Characterization of tert-Butyl 2-Methylaziridine-1-carboxylate
| Data Type | Description |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Appearance | Colorless oil or liquid |
| ¹H NMR (CDCl₃) | Expected signals: a singlet around 1.4-1.5 ppm (9H, t-Bu), and multiplets for the aziridine ring protons and the methyl group. |
| ¹³C NMR (CDCl₃) | Expected signals: peaks for the quaternary and methyl carbons of the t-Bu group (around 80 and 28 ppm, respectively), a peak for the carbonyl carbon (around 160-170 ppm), and peaks for the aziridine ring carbons and the methyl group. |
| IR (neat) | Expected signals: a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carbamate. |
| Mass Spec (ESI-MS) | Expected m/z: [M+H]⁺ at 158.1, [M+Na]⁺ at 180.1. |
Note: Specific spectral data should be acquired for the synthesized product and compared with literature values if available.
Experimental Workflow
The following diagram illustrates the key steps in the N-Boc protection of 2-methylaziridine.
Caption: Workflow for the synthesis of N-Boc-2-methylaziridine.
Safety Precautions
-
2-Methylaziridine is a volatile and toxic compound and should be handled in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The N-Boc protection of 2-methylaziridine can be achieved in high yield using di-tert-butyl dicarbonate and triethylamine in dichloromethane. The mild reaction conditions and straightforward work-up procedure make this protocol suitable for a wide range of applications in organic synthesis. Careful handling of the reagents and attention to the reaction conditions are essential for a successful outcome.
Application Notes and Protocols for Tert-butyl 2-methylaziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Tert-butyl 2-methylaziridine-1-carboxylate. Adherence to these guidelines is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Information
| Property | Value | Source |
| CAS Number | 129319-91-1 | [1] |
| Molecular Formula | C8H15NO2 | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 4°C | [1][2] |
Safety & Handling
This compound is a flammable liquid and should be handled with appropriate caution in a well-ventilated area, preferably within a chemical fume hood.[1] As an aziridine derivative, it is considered a reactive electrophile and potential mutagen.[3] Therefore, stringent safety measures are necessary to prevent exposure.
Hazard Identification
| Hazard | GHS Classification | Precautionary Statement |
| Flammability | Flammable Liquid (Category 2) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |
| Skin Corrosion/Irritation | Causes skin irritation | P264: Wash skin thoroughly after handling.[1] |
| Eye Damage/Irritation | Causes serious eye irritation | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
Personal Protective Equipment (PPE)
A comprehensive list of required personal protective equipment for handling this compound is provided below.
| Equipment | Specification |
| Gloves | Nitrile or neoprene, chemically resistant |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Flame-retardant lab coat |
| Additional | Use in a certified chemical fume hood |
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | To minimize degradation.[1][2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent reaction with atmospheric moisture and oxygen.[4] |
| Container | Tightly sealed, amber glass bottle | To protect from light and prevent contamination. |
| Location | Flammable liquids storage cabinet | To segregate from incompatible chemicals and ignition sources. |
Chemical Incompatibilities
Store this compound away from the following substances to prevent hazardous reactions:
| Incompatible Substance | Potential Hazard |
| Strong Acids | Can catalyze rapid, exothermic ring-opening polymerization. The Boc protecting group is also acid-sensitive.[4][5] |
| Strong Oxidizing Agents | May lead to vigorous, exothermic reactions. |
| Nucleophiles (e.g., strong bases, amines) | Can induce ring-opening of the aziridine.[3] |
Experimental Protocols
Protocol for Aliquoting and Transferring the Reagent
This protocol outlines the procedure for safely transferring this compound from a stock container to a reaction vessel using syringe techniques under an inert atmosphere.[6][7][8][9]
Materials:
-
Schlenk line or glove box with a dry, inert atmosphere (Argon or Nitrogen)
-
Dried glassware (reaction flask, septa)
-
Dry, gas-tight syringe with a long, stainless-steel needle (e.g., 20-24 gauge)
-
Stock bottle of this compound
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas.[6]
-
Assemble the reaction vessel with a rubber septum and purge with inert gas.
-
Allow the stock bottle of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Inert Gas Purge:
-
Flush the syringe and needle with inert gas at least three times to remove any residual air and moisture.[7]
-
-
Transfer:
-
Pierce the septum of the stock bottle with the needle of the purged syringe.
-
Insert a second needle connected to the inert gas line into the septum to create a positive pressure of inert gas.
-
Slowly draw the desired volume of the liquid into the syringe.
-
Withdraw the syringe from the stock bottle.
-
-
Dispensing:
-
Immediately insert the needle of the syringe through the septum of the reaction vessel.
-
Slowly dispense the liquid into the reaction vessel.
-
-
Cleaning:
-
Immediately quench the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol), followed by water, in a separate beaker. Dispose of the quenching solution as hazardous waste.
-
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Logical Relationships in Safe Storage
Caption: Logical relationships for the safe storage of the compound.
References
- 1. (R)-tert-Butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]
- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Application Note: Scale-up Synthesis of Enantiopure Tert-butyl 2-methylaziridine-1-carboxylate
Abstract
This application note provides a detailed protocol for the scale-up synthesis of enantiopure (S)-tert-butyl 2-methylaziridine-1-carboxylate, a valuable chiral building block in pharmaceutical development. The synthetic strategy commences with the readily available and inexpensive amino acid, (S)-alanine. The process involves a three-step sequence: reduction of the carboxylic acid, conversion of the resulting amino alcohol to a sulfonate ester, and subsequent intramolecular cyclization to yield the desired N-Boc protected aziridine. This method is designed to be robust, scalable, and to afford the product in high yield and excellent enantiopurity. All quantitative data are summarized for clarity, and detailed experimental procedures are provided for researchers in drug discovery and process chemistry.
Introduction
Chiral aziridines are highly sought-after intermediates in medicinal chemistry due to their utility in the stereoselective synthesis of complex nitrogen-containing molecules. The strained three-membered ring readily undergoes ring-opening reactions with a variety of nucleophiles, providing access to a diverse range of chiral amines, amino alcohols, and other valuable synthons. In particular, N-Boc protected aziridines, such as tert-butyl 2-methylaziridine-1-carboxylate, offer the advantages of a stable, easily handled intermediate where the nitrogen is activated for subsequent transformations. This document outlines a scalable and efficient synthesis of this key building block from an inexpensive chiral pool starting material.
Overall Synthetic Scheme
The multi-step synthesis of (S)-tert-butyl 2-methylaziridine-1-carboxylate from (S)-alanine is depicted below. The process is designed for scalability and high fidelity of the stereocenter.
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
Materials and Equipment
All reagents were sourced from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized with UV light and potassium permanganate stain. Column chromatography was performed using silica gel (230-400 mesh). ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Protocol 1: Synthesis of (S)-2-aminopropan-1-ol ((S)-Alaninol)
-
Reaction Setup: A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with lithium aluminum hydride (LAH) (45.5 g, 1.2 mol) and anhydrous tetrahydrofuran (THF) (1 L).
-
Addition of (S)-Alanine: The suspension is cooled to 0 °C in an ice bath. (S)-Alanine (89.1 g, 1.0 mol) is added portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux for 6 hours.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the sequential slow addition of water (45.5 mL), 15% aqueous NaOH (45.5 mL), and water (136.5 mL).
-
Isolation: The resulting white precipitate is filtered off and washed with THF (3 x 200 mL). The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (S)-alaninol as a colorless oil.
Protocol 2: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (Boc-(S)-Alaninol)
-
Reaction Setup: (S)-Alaninol (75.1 g, 1.0 mol) is dissolved in a mixture of THF (500 mL) and water (500 mL) in a 2 L flask. Sodium hydroxide (44.0 g, 1.1 mol) is added, and the solution is cooled to 0 °C.
-
Boc Protection: A solution of di-tert-butyl dicarbonate ((Boc)₂O) (229.2 g, 1.05 mol) in THF (250 mL) is added dropwise over 1 hour.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The THF is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 300 mL).
-
Isolation: The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product. Purification by column chromatography (Hexane:Ethyl Acetate = 1:1) yields Boc-(S)-alaninol as a white solid.
Protocol 3: Synthesis of (S)-tert-butyl 2-methylaziridine-1-carboxylate
-
Mesylation: To a solution of Boc-(S)-alaninol (175.2 g, 1.0 mol) and triethylamine (152.8 mL, 1.1 mol) in dichloromethane (DCM) (1 L) at 0 °C, methanesulfonyl chloride (85.2 mL, 1.1 mol) is added dropwise. The reaction is stirred at 0 °C for 2 hours.
-
Work-up (Mesylation): The reaction mixture is washed with cold 1 M HCl (500 mL), saturated aqueous NaHCO₃ (500 mL), and brine (500 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude mesylate is used directly in the next step without further purification.
-
Cyclization: The crude mesylate is dissolved in methanol (1 L), and potassium carbonate (276.4 g, 2.0 mol) is added. The suspension is stirred vigorously at room temperature for 24 hours.
-
Isolation and Purification: The methanol is removed under reduced pressure. The residue is partitioned between water (500 mL) and diethyl ether (500 mL). The aqueous layer is extracted with diethyl ether (2 x 250 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation to afford (S)-tert-butyl 2-methylaziridine-1-carboxylate as a colorless liquid.
Process Flow Diagram
Caption: Step-by-step process flow for the synthesis.
Data Summary
The following table summarizes the expected yields and purity at each stage of the synthesis for a 1-mole scale reaction.
| Step | Product | Starting Material | Scale (mol) | Typical Yield (%) | Purity (by NMR) | Enantiomeric Excess (%) |
| 1 | (S)-Alaninol | (S)-Alanine | 1.0 | 85-95 | >95% | >99% |
| 2 | Boc-(S)-Alaninol | (S)-Alaninol | 1.0 | 90-98 | >98% | >99% |
| 3 | (S)-tert-butyl 2-methylaziridine-1-carboxylate | Boc-(S)-Alaninol | 1.0 | 80-90 | >99% | >99% |
Conclusion
The described multi-step synthesis provides a reliable and scalable route to enantiopure (S)-tert-butyl 2-methylaziridine-1-carboxylate. The use of inexpensive starting materials and robust reaction conditions makes this protocol suitable for the production of kilogram quantities of the target molecule. The detailed procedures and expected outcomes presented in this application note should enable researchers and drug development professionals to confidently implement this synthesis in their laboratories.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-methylaziridine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-methylaziridine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to impurities encountered during the synthesis of this key building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory synthesis starts from 2-amino-1-propanol. The general two-step sequence involves:
-
N-Boc Protection: The amino group of 2-amino-1-propanol is protected using di-tert-butyl dicarbonate (Boc-anhydride) to form tert-butyl (1-hydroxypropan-2-yl)carbamate.
-
Intramolecular Cyclization: The resulting N-Boc protected amino alcohol is then cyclized to form the aziridine ring. Common methods for this step include the Wenker synthesis (or modifications thereof) and the Mitsunobu reaction.
Q2: What are the potential sources of impurities in the synthesis?
A2: Impurities can be introduced from starting materials or generated during the reaction through side reactions or decomposition of reagents and products. Key sources include:
-
Starting Materials: Purity of 2-amino-1-propanol and di-tert-butyl dicarbonate is crucial.
-
N-Boc Protection Step: Incomplete reaction or side reactions of the Boc-anhydride.
-
Cyclization Step: Competing side reactions such as elimination or substitution, and byproducts from the reagents used (e.g., in the Mitsunobu reaction).
-
Work-up and Purification: Decomposition of the product or incomplete removal of byproducts. The aziridine ring is strained and can be susceptible to ring-opening, especially under acidic conditions.[1][2]
Troubleshooting Guides
Issue 1: Presence of an impurity with a mass corresponding to tert-butanol.
-
Possible Cause: This is a common impurity arising from the decomposition of di-tert-butyl dicarbonate (Boc-anhydride), especially in the presence of moisture.[3][4] It can also be a byproduct of the Boc-protection reaction itself.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure you are using high-purity, dry di-tert-butyl dicarbonate. Assess the purity of the reagent using Gas Chromatography (GC) or ¹H NMR before use.[3]
-
Reaction Conditions: Perform the Boc-protection under anhydrous conditions to minimize the hydrolysis of the Boc-anhydride.
-
Purification: tert-Butanol can typically be removed during aqueous work-up or by purification via flash chromatography.
-
Issue 2: An unexpected peak in the NMR spectrum and a mass corresponding to an oxazolidinone.
-
Possible Cause: N-Boc protected β-amino alcohols can undergo intramolecular cyclization to form a 5-membered oxazolidinone ring, particularly under acidic or even neutral conditions with heating.[5][6][7] This is a significant potential byproduct.
-
Troubleshooting Steps:
-
Control pH: Maintain basic or neutral conditions during the work-up of the N-Boc protected intermediate. Avoid prolonged exposure to even mild acids.
-
Temperature Control: Avoid excessive heating of the N-Boc protected amino alcohol intermediate.
-
Cyclization Conditions: For the subsequent aziridination step, choose conditions that favor the 3-membered ring formation over the 5-membered ring. For example, in a modified Wenker synthesis, the use of a strong, non-nucleophilic base for a short reaction time is preferred.
-
Issue 3: Formation of an olefin or ketone byproduct during cyclization.
-
Possible Cause: In the Wenker synthesis, which involves the conversion of the alcohol to a good leaving group (e.g., a sulfate ester) followed by base-mediated cyclization, a competing elimination reaction (Hofmann elimination) can occur, leading to the formation of an unsaturated compound like acetone.[8]
-
Troubleshooting Steps:
-
Milder Cyclization Conditions: Use a non-nucleophilic base like sodium carbonate instead of a strong base like sodium hydroxide to favor the intramolecular substitution over elimination.[9][10]
-
Lower Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate to disfavor the elimination pathway.
-
Issue 4: Presence of triphenylphosphine oxide and hydrazine-related impurities after a Mitsunobu reaction.
-
Possible Cause: These are stoichiometric byproducts of the Mitsunobu reaction.[11] Triphenylphosphine is oxidized to triphenylphosphine oxide, and the azodicarboxylate (e.g., DEAD or DIAD) is reduced to a hydrazine dicarboxylate.
-
Troubleshooting Steps:
-
Purification Strategy: These byproducts can often be challenging to remove completely.
-
Triphenylphosphine oxide can sometimes be precipitated from non-polar solvents.
-
Chromatography is typically required for complete removal.
-
-
Alternative Reagents: Consider using polymer-bound triphenylphosphine or modified azodicarboxylates that facilitate easier removal of the byproducts by filtration.[11]
-
Issue 5: Product degradation or appearance of new impurities during purification.
-
Possible Cause: The N-Boc-2-methylaziridine is sensitive to acidic conditions, which can cause ring-opening to form a carbamate of 2-amino-1-propanol or other related products.[1][2] Silica gel used in chromatography can be slightly acidic.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Avoid Acidic Quenching: During the work-up, use a saturated solution of sodium bicarbonate or a similarly mild base for quenching.
-
Storage: Store the purified product at a low temperature (e.g., 4°C) and under an inert atmosphere to prevent degradation.
-
Data Presentation
Table 1: Summary of Common Impurities and Their Identification
| Impurity Name | Chemical Structure | Common Source | Typical Analytical Method(s) | Key Diagnostic Signal(s) |
| tert-Butanol | (CH₃)₃COH | Decomposition of Boc-anhydride[3] | GC, ¹H NMR | Singlet at ~1.28 ppm in CDCl₃ |
| tert-Butyl (1-hydroxypropan-2-yl)carbamate | C₈H₁₇NO₃ | Unreacted starting material | HPLC, ¹H NMR | Presence of hydroxyl proton signal |
| 5-Methyl-1,3-oxazolidin-2-one | C₄H₇NO₂ | Intramolecular cyclization of the N-Boc intermediate[5][6][7] | LC-MS, ¹H NMR, ¹³C NMR | Characteristic carbonyl peak in ¹³C NMR (~159 ppm) |
| Acetone | CH₃COCH₃ | Elimination byproduct in Wenker synthesis[8] | GC, ¹H NMR | Singlet at ~2.17 ppm in CDCl₃ |
| Triphenylphosphine oxide | (C₆H₅)₃PO | Mitsunobu reaction byproduct | HPLC, ³¹P NMR, ¹H NMR | Multiplets in the aromatic region of ¹H NMR |
| Diethyl hydrazinedicarboxylate | C₆H₁₂N₂O₄ | Mitsunobu reaction byproduct (from DEAD)[11] | HPLC, ¹H NMR | Characteristic ethyl group signals |
| Ring-opened products | e.g., tert-butyl (1-(nucleophile)propan-2-yl)carbamate | Acid-catalyzed ring-opening[1][2] | LC-MS, ¹H NMR | Varies depending on the nucleophile |
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Impurity Identification
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Product: Look for the characteristic signals of this compound. The tert-butyl group will appear as a sharp singlet around 1.45 ppm. The aziridine ring protons will be in the 1.5-2.5 ppm region, and the methyl group will be a doublet around 1.2 ppm.
-
Impurities: Compare the spectrum to the known chemical shifts of potential impurities listed in Table 1. For example, a singlet at ~1.28 ppm may indicate the presence of tert-butanol.
-
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Analysis: The product is relatively non-polar and will have a longer retention time than polar impurities like 2-amino-1-propanol. Byproducts like triphenylphosphine oxide will also be detected.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting impurities.
References
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazolidinone synthesis [organic-chemistry.org]
- 8. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 9. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Tert-butyl 2-methylaziridine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 2-methylaziridine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main strategies for synthesizing N-Boc protected aziridines, including the 2-methyl derivative, are:
-
Intramolecular Cyclization: This common method involves the cyclization of a protected amino alcohol, such as N-Boc-2-amino-1-propanol or N-Boc-1-amino-2-propanol. The hydroxyl group is first converted into a good leaving group (e.g., by tosylation or mesylation), followed by base-induced ring closure.
-
Direct Aziridination of an Alkene: This approach involves the direct reaction of an alkene (propene in this case) with a nitrogen source in the presence of a catalyst. Various catalytic systems, including those based on rhodium, copper, and iron, have been developed for this transformation.[1][2][3]
Q2: I am experiencing low yields in my synthesis. What are the common causes?
A2: Low yields in organic synthesis can stem from various factors.[4] For this compound synthesis, common issues include:
-
Incomplete conversion of the starting material.
-
Formation of side products, such as elimination products or polymers.[5][6]
-
Decomposition of the product during workup or purification.
-
Inefficient activation of the hydroxyl group (in the cyclization method).
-
Catalyst deactivation or low turnover (in the direct aziridination method).
-
Steric hindrance, which can be a significant factor in aziridine ring formation.[7]
Q3: How can I minimize the formation of side products?
A3: Minimizing side reactions is crucial for improving yield. Consider the following:
-
For the cyclization method:
-
Ensure the complete conversion of the hydroxyl group to a good leaving group before adding the base.
-
Use a non-nucleophilic, sterically hindered base to favor intramolecular cyclization over intermolecular side reactions.
-
Control the reaction temperature; lower temperatures often increase selectivity.[8]
-
-
For the direct aziridination method:
-
Optimize the catalyst and ligand system for the specific substrate.
-
Control the rate of addition of the nitrogen source to avoid side reactions.
-
Ensure the purity of the alkene and solvent, as impurities can poison the catalyst.
-
Q4: What purification methods are recommended for this compound?
A4: The product is a liquid at room temperature.[9] Purification is typically achieved by:
-
Flash column chromatography on silica gel.
-
Vacuum distillation can also be effective for purification.[5]
-
Aqueous workup followed by extraction is a standard initial purification step.[10]
Troubleshooting Guides
Low Yield in Intramolecular Cyclization Method
| Symptom | Possible Cause | Suggested Solution |
| Starting amino alcohol is recovered | Incomplete activation of the hydroxyl group. | - Ensure the activating agent (e.g., TsCl, MsCl) is fresh and used in sufficient excess (typically 1.1-1.5 equivalents).- Use a suitable base (e.g., triethylamine, pyridine) to neutralize the acid generated during the activation step.- Increase the reaction time or temperature for the activation step. |
| Degradation of the activating agent. | - Check the purity and age of the tosyl chloride or mesyl chloride. | |
| A complex mixture of products is observed | Competing intermolecular reactions or elimination. | - Use a strong, non-nucleophilic base (e.g., NaH, KHMDS, DBU) for the cyclization step.[11]- Perform the cyclization at lower temperatures.- Employ high-dilution conditions by adding the activated amino alcohol slowly to a solution of the base.[8] |
| Incorrect regiochemistry of the starting amino alcohol. | - Confirm the structure of the starting N-Boc-aminopropanol isomer (1-amino-2-propanol vs. 2-amino-1-propanol) using NMR or other spectroscopic methods. | |
| Low product recovery after workup | Product decomposition. | - The Boc protecting group can be sensitive to strong acids.[6] Use mild acidic conditions if an acidic wash is necessary.- Aziridine rings can be opened by nucleophiles. Avoid harsh nucleophilic conditions during workup. |
| Mechanical losses. | - Be mindful of losses during extractions and transfers, especially on a small scale.[4] |
Low Yield in Direct Aziridination Method
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of propene | Inefficient catalyst system. | - Screen different metal catalysts (e.g., Rh(II), Cu(I), Fe(II)) and ligands to find the optimal combination for propene.[1][2][12]- Ensure the catalyst is properly activated and handled under an inert atmosphere if it is air-sensitive. |
| Catalyst poisoning. | - Use high-purity, dry solvents and reagents. Traces of water or other nucleophiles can deactivate the catalyst. | |
| Formation of multiple products | Side reactions of the nitrene intermediate. | - Optimize the nitrogen source (e.g., tosyl azide, nosyl azide, PhI=NNs).[2]- Control the reaction temperature and concentration to manage the reactivity of the nitrene. |
| Alkene polymerization. | - This can be an issue with base-promoted methods. Consider premixing the base and amine before adding the alkene.[13] | |
| Product is unstable under reaction conditions | Ring-opening or decomposition. | - The strained aziridine ring can be susceptible to the reaction conditions.[12] Attempt the reaction at a lower temperature or for a shorter duration. |
Experimental Protocols
Protocol 1: Synthesis via Intramolecular Cyclization of (R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
This two-step protocol is a common approach for the synthesis of N-Boc protected aziridines.
Step 1: Tosylation of (R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate
-
Dissolve (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding water. Extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Cyclization to (R)-tert-Butyl 2-methylaziridine-1-carboxylate
-
Dissolve the crude tosylated intermediate from Step 1 in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the tosylate and the formation of the product.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low synthesis yields.
References
- 1. Aziridine synthesis by aziridination [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. (R)-tert-Butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Chiral Aziridines by Column Chromatography
Welcome to the Technical Support Center for the purification of chiral aziridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the column chromatography of these sensitive compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is my chiral aziridine decomposing on the silica gel column?
Answer: Aziridines, particularly N-H and some N-alkyl aziridines, are susceptible to ring-opening due to the acidic nature of standard silica gel.[1] The lone pair of electrons on the nitrogen can be protonated by the acidic silanol groups on the silica surface, leading to degradation.
Solutions:
-
Use Deactivated Silica Gel: Neutralizing the acidic sites on the silica gel can prevent decomposition. This can be achieved by pre-treating the silica with a basic modifier like triethylamine (TEA).[1][2]
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase such as basic or neutral alumina, or Florisil.[3]
-
Perform Chromatography Quickly: Minimizing the time the aziridine is in contact with the stationary phase can reduce decomposition. If possible, use cooled solvents.[1]
Question: I am observing poor or no separation of my aziridine enantiomers on a chiral column. What should I do?
Answer: Achieving enantiomeric separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase conditions. Poor resolution is a common challenge.
Solutions:
-
Screen Different Chiral Stationary Phases (CSPs): The interaction between the analyte and the CSP is highly specific. If one CSP doesn't work, another might provide excellent separation. Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralpak® series) and Pirkle-type columns are often effective for aziridines.[4][5][6]
-
Optimize the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of the non-polar (e.g., hexane, heptane) and polar (e.g., isopropanol, ethanol) components of your mobile phase.[4]
-
Additives: For basic aziridines, adding a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape and resolution by minimizing interactions with residual silanols. For acidic aziridines, an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be beneficial.[4][7]
-
-
Adjust the Temperature: Temperature can significantly impact chiral recognition. Lowering the temperature often enhances selectivity, but the effect is compound-dependent.[7]
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[8]
Question: My chromatographic peaks are tailing. How can I improve the peak shape?
Answer: Peak tailing is often caused by unwanted secondary interactions between the aziridine and the stationary phase, particularly with acidic silanol groups on silica-based columns.[7][9]
Solutions:
-
Add a Mobile Phase Modifier: For basic aziridines, adding a competitor base like 0.1% DEA to the mobile phase can block the active silanol sites and improve peak symmetry.[4][7]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[7]
-
Ensure Proper pH: If your aziridine has acidic or basic functional groups, controlling the mobile phase pH is crucial to maintain a single ionic form of the analyte.[7]
Question: I am experiencing high backpressure in my HPLC system. What are the possible causes and solutions?
Answer: High backpressure is a common issue in HPLC and can be caused by several factors.
Solutions:
-
Blocked Inlet Frit: The most frequent cause is a blockage of the column's inlet frit by particulate matter from the sample or mobile phase.[10][11] A simple solution is to try back-flushing the column (if the manufacturer's instructions permit).
-
Sample Precipitation: If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column upon injection, leading to a blockage.[10] Always try to dissolve your sample in the mobile phase.
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to trap particulates and strongly retained impurities, thus protecting the more expensive analytical column.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for aziridine separation?
A1: Polysaccharide-derived CSPs, such as those based on amylose and cellulose derivatives (e.g., Chiralpak® ID, IF), have shown good selectivity for aziridines.[4][5] Pirkle-type columns (e.g., (R,R)-Whelk-O 1) are also a viable option.[4]
Q2: What is a good starting mobile phase for chiral HPLC of aziridines?
A2: For normal-phase chromatography, a common starting point is a mixture of hexane and isopropanol (IPA), typically in a 90:10 (v/v) ratio.[4] The polarity can then be adjusted by varying the percentage of IPA.
Q3: How do I prepare a deactivated silica gel column?
A3: To deactivate silica gel, you can create a slurry with a solvent system containing a small percentage of triethylamine (TEA), for example, 1-3%.[1] After packing the column with this slurry, flush it with one column volume of the same solvent system. The column is then ready for use with your desired eluent.
Q4: Can I use gradient elution for chiral separations of aziridines?
A4: While most chiral separations are performed isocratically, a shallow gradient can sometimes be beneficial for complex mixtures or to reduce analysis time. However, it is crucial to ensure proper column re-equilibration between injections to maintain reproducibility.
Q5: My aziridine is not UV active. What detection method can I use?
A5: If your aziridine lacks a UV chromophore, you can consider using an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection. If derivatization is an option, you can introduce a UV-active group to your molecule.
Data Presentation
Table 1: Recommended Chiral Stationary Phases and Mobile Phases for Aziridine Separation
| Chiral Stationary Phase (CSP) | Aziridine Type | Typical Mobile Phase | Additives | Reference |
| Chiralpak® ID (amylose derivative) | N-H aziridine | Hexane/Isopropanol (90/10) | - | [4] |
| Chiralpak® IF (amylose derivative) | N-Me aziridine | Hexane/Isopropanol (95/5) | 0.1% DEA | [4] |
| (R,R)-Whelk-O 1 (Pirkle-type) | Aziridine-2-carboxylates | Hexane/Isopropanol (90/10) | 0.1% TFA for acidic analytes | [4] |
| CHIRALDEX® B-PM (cyclodextrin-based) | Various aziridines (GC) | - | - | [5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Product Decomposition | Acidic silica gel | Use deactivated silica or an alternative stationary phase (alumina, Florisil). |
| Poor Enantiomeric Resolution | Inappropriate CSP or mobile phase | Screen different CSPs, optimize mobile phase composition and additives, adjust temperature. |
| Peak Tailing | Secondary interactions with stationary phase | Add a mobile phase modifier (e.g., DEA), reduce sample load. |
| High Backpressure | Blocked inlet frit, sample precipitation | Back-flush the column, use a guard column, dissolve the sample in the mobile phase. |
Experimental Protocols
Protocol 1: General Chiral HPLC Method Development for Aziridines
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak® ID or IF, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a stock solution of Hexane/Isopropanol (90/10, v/v). For basic aziridines, prepare a second mobile phase containing 0.1% DEA. For acidic aziridines, use 0.1% TFA.
-
Initial Screening:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength for your compound (e.g., 254 nm).
-
Inject a 1 mg/mL solution of your racemic aziridine dissolved in the mobile phase.
-
-
Optimization:
-
If no separation is observed, screen other CSPs (e.g., a Pirkle-type column).
-
If partial separation is observed, optimize the mobile phase by varying the hexane/IPA ratio (e.g., 95/5, 80/20).
-
Investigate the effect of temperature by running the analysis at different temperatures (e.g., 15 °C, 40 °C).
-
Optimize the flow rate to find a balance between resolution and analysis time.
-
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 1-2% triethylamine (TEA).
-
Pack the Column: Wet-pack your column with the prepared slurry.
-
Equilibrate the Column: Elute the packed column with at least two column volumes of the solvent mixture containing TEA. This ensures that all the acidic sites on the silica are neutralized.
-
Switch to Eluent (Optional): You can either proceed with the purification using an eluent containing TEA or switch to your desired neutral eluent system.
-
Load and Run the Column: Load your acid-sensitive aziridine and run the column as you normally would.
Mandatory Visualization
Caption: Experimental workflow for chiral aziridine purification.
Caption: Troubleshooting decision tree for chiral aziridine purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 7. benchchem.com [benchchem.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
Stability of N-Boc aziridines under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of N-Boc (tert-butoxycarbonyl) protected aziridines under various acidic and basic experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is leading to a complex mixture of products. What is happening?
A1: Standard N-Boc deprotection conditions using strong acids like TFA can be problematic for N-Boc aziridines. Besides the expected deprotection, the acidic conditions can catalyze the ring-opening of the strained aziridine ring, leading to a mixture of products[1][2][3]. The regioselectivity of this ring-opening can vary depending on the substitution pattern of the aziridine and the specific reaction conditions, further complicating the product profile[1][4].
Troubleshooting Guide:
-
Consider Milder Acidic Conditions: Attempt the deprotection with weaker acids or under more dilute conditions. However, be aware that this may lead to incomplete deprotection[5].
-
Alternative Deprotection Methods: For acid-sensitive substrates, consider non-acidic deprotection methods. A notable alternative is the use of tetrabutylammonium fluoride (TBAF)[2].
-
Lewis Acid-Catalyzed Reactions: Be cautious with Lewis acids (e.g., TiCl₄, Sn(OTf)₂), as they can also promote ring-opening of N-Boc aziridines, sometimes with high regioselectivity[1][3].
Q2: Is the N-Boc group on my aziridine stable to basic conditions?
A2: Generally, the N-Boc protecting group itself is stable to a wide range of basic and nucleophilic conditions[3][6][7]. However, the aziridine ring, being activated by the electron-withdrawing Boc group, is susceptible to nucleophilic attack and subsequent ring-opening under basic conditions[8][9][10]. The outcome of the reaction will heavily depend on the nature of the base/nucleophile used.
Q3: I am using an organolithium reagent (e.g., n-BuLi) with my N-Boc aziridine and observing unexpected side products. What are the possible reactions?
A3: Organolithium reagents can react with N-Boc aziridines in multiple ways. At low temperatures (e.g., -78 °C), α-lithiation (deprotonation of a C-H bond adjacent to the nitrogen) can occur without ring-opening[11][12]. However, organolithiums are also strong nucleophiles and can induce alkylative ring-opening of the aziridine[13]. The specific outcome depends on the substrate, the organolithium reagent, and the reaction conditions.
Q4: Can I use Grignard reagents with N-Boc aziridines?
A4: Yes, but with caution. Grignard reagents can react with activated aziridines, such as N-Boc aziridines, to yield ring-opened products[14]. The reaction can sometimes lead to a mixture of "normal" (attack at the less substituted carbon) and "rearranged" opening products, depending on the activating group and the Grignard reagent used[14].
Troubleshooting Guides
Issue 1: Uncontrolled Ring-Opening During N-Boc Deprotection
Symptoms:
-
Low yield of the desired deprotected aziridine.
-
Formation of multiple products, including amino alcohols or other ring-opened derivatives, confirmed by NMR or LC-MS.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for uncontrolled ring-opening.
Issue 2: Unexpected Reactivity with Basic/Nucleophilic Reagents
Symptoms:
-
Consumption of starting N-Boc aziridine without formation of the desired product.
-
Formation of ring-opened products resulting from nucleophilic attack.
Signaling Pathway of N-Boc Aziridine under Basic/Nucleophilic Conditions:
Caption: Reactivity pathways of N-Boc aziridines.
Quantitative Data Summary
Table 1: Stability of N-Boc Aziridines under Various Acidic Conditions
| Reagent(s) | Solvent | Temperature (°C) | Observation | Yield of Deprotected Aziridine | Yield of Ring-Opened Product(s) | Reference(s) |
| 5 eq. TFA | CH₂Cl₂ | 60 (microwave) | Rapid deprotection of N-Boc amines (general) | Not specified for aziridines | High potential for ring-opening | [15] |
| TFA | CH₂Cl₂ or Dioxane | 0 to RT | Common for Boc deprotection, but often causes aziridine ring-opening | Often low to moderate | Can be significant | [2][5] |
| TiCl₄ (0.5 eq) | CH₂Cl₂ | RT or 0 | Promotes ring-opening | Not applicable | Up to 85% | [1] |
| Acetic Acid | - | - | Can lead to regioselective ring-opening | Not applicable | 90% | [4] |
Table 2: Stability of N-Boc Aziridines under Various Basic/Nucleophilic Conditions
| Reagent(s) | Solvent | Temperature (°C) | Observation | Yield of Desired Product | Reference(s) |
| TBAF | THF | RT | Can be used for Boc deprotection | 98% (for a specific substrate) | [2] |
| Organolithium Reagents | THF or Et₂O | -78 | Can lead to α-lithiation or alkylative ring-opening | Varies | [11][12][13] |
| Grignard Reagents | THF | Reflux | Can result in ring-opening | Varies | [14] |
| TBD (catalyst) with Acid Anhydride | DMF | 80 | Catalyzes ring-opening of N-tosylaziridines (relevant principle) | Up to 94% (ring-opened product) | [8] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated N-Boc Deprotection of Amines (Use with Caution for Aziridines)
This protocol is a general method and should be adapted and monitored carefully for N-Boc aziridines due to the high risk of ring-opening.
-
Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of CH₂Cl₂ and methanol (9:1)[16].
-
Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution[16].
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Concentrate the solution in vacuo.
-
To remove residual TFA, co-evaporate the residue several times with CH₂Cl₂. This yields the amine trifluoroacetate salt[16].
-
For the free amine, work-up involves extraction with water, saturated aqueous NaHCO₃ solution, and brine[16].
Protocol 2: Ring-Opening of an N-Acyl Aziridine with a Lewis Acid (Example)
This protocol is adapted from a specific literature procedure and illustrates a Lewis acid-catalyzed ring-opening reaction[1].
-
To a solution of the N-acyl aziridine in dichloromethane (CH₂Cl₂) at the optimized temperature (e.g., room temperature or 0 °C), add titanium tetrachloride (TiCl₄, 0.5 equivalents) dropwise.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ring-opened product[1].
References
- 1. Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amphoteros.com [amphoteros.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 5. reddit.com [reddit.com]
- 6. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. An Easy Route to Aziridine Ketones and Carbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organolithium-induced alkylative ring opening of aziridines: synthesis of unsaturated amino alcohols and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
Technical Support Center: Aziridination of Alkenes with Tert-Butyl Carbamate
Welcome to the technical support center for the aziridination of alkenes using tert-butyl carbamate (Boc-NH₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important transformation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the aziridination of alkenes with tert-butyl carbamate.
Question: My aziridination reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in aziridination reactions can stem from several factors, ranging from reaction conditions to the nature of your starting materials. Here are some common causes and troubleshooting steps:
-
Sub-optimal Catalyst or Catalyst Deactivation: The choice of catalyst is crucial. For rhodium-catalyzed reactions, ensure the catalyst is active. If you suspect deactivation, consider using a fresh batch or a different rhodium source. For copper-catalyzed systems, both Cu(I) and Cu(II) salts can be effective, as Cu(II) can be reduced in situ to the active Cu(I) species.[1]
-
Presence of Water: Trace amounts of water in the reaction mixture can lead to the formation of oxygen-containing byproducts such as epoxides and aldehydes, particularly in iron-catalyzed systems.[2] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Incorrect Reaction Temperature: The optimal temperature can vary significantly depending on the catalyst and substrate. For some systems, lower temperatures (-15 °C) have been shown to be effective.[3] It is recommended to perform a temperature screen to find the optimal conditions for your specific reaction.
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the reaction outcome. Acetonitrile is a common solvent for these reactions. However, in some cases, less coordinating solvents like toluene may be beneficial.[3]
-
Alkene Substrate Reactivity: The electronic and steric properties of the alkene play a significant role. Electron-rich alkenes are generally more reactive. For less reactive or sterically hindered alkenes, longer reaction times or higher catalyst loadings may be necessary. Tetrasubstituted alkenes are particularly challenging and may lead to a complex mixture of products.[4][5]
Question: I am observing the formation of significant side products in my reaction. How can I identify and minimize them?
Answer:
The formation of side products is a common challenge in alkene aziridination. Below are some of the most frequently observed byproducts and strategies to mitigate their formation.
| Side Product | Probable Cause | Suggested Solution |
| Allylic Amination Product | Occurs with substrates possessing allylic C-H bonds, especially with tetrasubstituted alkenes.[5] This is a known competing pathway in rhodium-catalyzed reactions. | Optimize the catalyst and oxidant. For instance, in some Rh-catalyzed systems, changing the oxidant from PhI(OAc)₂ to PhIO can improve the selectivity for aziridination over C-H amination.[6] |
| Iodoamination Product | In transition-metal-free aziridination using iodine-based reagents, incomplete cyclization can lead to the formation of iodoamination adducts, particularly with cis-alkenes or terminal alkenes due to steric hindrance.[7] | Prolonged reaction time may not improve the yield of the aziridine.[7] Consider using a different aziridination protocol for these challenging substrates. |
| Enamine | A common side product in copper-catalyzed aziridination reactions.[8] | Optimization of the ligand on the copper catalyst may help to suppress this side reaction. |
| Epoxide/Aldehyde | Presence of water in the reaction mixture, leading to hydrolysis of the reactive nitrene or metal-nitrene intermediate.[2] | Use anhydrous solvents and oven-dried glassware. The addition of molecular sieves can also be beneficial. |
| Isomerized Alkene | If the reaction proceeds through a radical intermediate, rotation around the C-C bond can occur before ring closure, leading to a loss of stereochemistry. This is more prevalent in some metal-free systems.[9] | For stereospecific aziridination, consider using a catalytic system known to proceed via a concerted mechanism, such as certain rhodium-catalyzed reactions.[10] |
Question: My desired aziridine product seems to be decomposing during purification. What is the best way to purify Boc-protected aziridines?
Answer:
Aziridines, being strained three-membered rings, can be sensitive to acidic conditions, including silica gel chromatography.
-
Avoid Silica Gel Chromatography if Possible: If your product is decomposing on silica gel, consider alternative purification methods.
-
Use Deactivated Basic Alumina: Basic alumina, deactivated to activity IV, has been shown to be a milder stationary phase for the purification of sensitive aziridines, allowing for their isolation in good yield and purity.[1]
-
Other Mild Purification Techniques: Depending on the physical properties of your product, other techniques like preparative thin-layer chromatography (TLC) on a different stationary phase, or crystallization could be explored.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the catalytic aziridination of alkenes with tert-butyl carbamate?
A1: The mechanism can vary depending on the catalyst used. For transition metal-catalyzed reactions (e.g., with Rh or Cu), the generally accepted pathway involves the formation of a metal-nitrene intermediate. This electrophilic species then reacts with the alkene in either a concerted or stepwise manner to form the aziridine ring.[1] In some metal-free systems, the reaction can proceed through radical intermediates.[9]
Q2: How does the stereochemistry of the starting alkene affect the stereochemistry of the product aziridine?
A2: In many catalytic systems, particularly those involving rhodium, the aziridination is stereospecific, meaning a cis-alkene will give a cis-aziridine and a trans-alkene will give a trans-aziridine.[10] However, if the reaction proceeds through a long-lived radical intermediate, the stereochemical information of the alkene can be lost, leading to a mixture of diastereomers.[9]
Q3: Can I use other carbamates besides tert-butyl carbamate?
A3: Yes, other carbamates such as benzyl carbamate can be used, although the reaction efficiency may vary.[11] Tert-butyl carbamate is often preferred due to the ease of removal of the Boc protecting group under mild acidic conditions.
Q4: Are there any safety precautions I should be aware of when performing aziridination reactions?
A4: Standard laboratory safety practices should always be followed. Some reagents used in aziridination, such as hypervalent iodine compounds (e.g., PhI(OAc)₂), are strong oxidants and should be handled with care. Always consult the Safety Data Sheet (SDS) for all chemicals used in your reaction.
Experimental Protocols
General Protocol for the Rhodium-Catalyzed Aziridination of Styrene with Tert-Butyl Carbamate
This protocol is a general guideline and may require optimization for different substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
Addition of Reagents: Add tert-butyl carbamate (1.2-1.5 equivalents) and the alkene substrate (1.0 equivalent).
-
Solvent: Add an anhydrous solvent (e.g., acetonitrile or toluene) to the desired concentration (typically 0.1-0.5 M).
-
Oxidant: Add the oxidant (e.g., PhI(OAc)₂, 1.2-1.5 equivalents) portion-wise over a period of time to control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of Celite to remove any solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography. If the product is sensitive to silica gel, consider using deactivated basic alumina.[1]
Visualizations
Caption: General reaction pathway for alkene aziridination and common side reactions.
Caption: A workflow for troubleshooting common issues in aziridination reactions.
Caption: Key parameters influencing the outcome of aziridination reactions.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 4. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allene Functionalization via Bicyclic Methylene Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Aziridination Reactions
Welcome to the Technical Support Center for Diastereoselective Aziridination Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective aziridination is resulting in low or no yield. What are the common causes and how can I improve it?
Low yields in diastereoselective aziridination can stem from several factors related to substrate reactivity, catalyst efficiency, and reaction conditions.
-
Substrate Reactivity: The electronic and steric properties of the alkene or imine substrate are critical. Electron-deficient or sterically hindered substrates can be challenging. For instance, α-substituted alkenes may show reduced reactivity.[1]
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand is paramount. The catalyst's activity can be highly dependent on the substrate. For unactivated alkenes, specialized systems like planar chiral rhodium indenyl catalysts have demonstrated success.[1] The electronic properties of the ligand can also significantly influence the catalyst's reactivity and the final yield.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can dramatically impact the reaction outcome. Optimization of these parameters is often necessary. For some rhodium-catalyzed reactions, additives can improve yields.
-
Nitrene Source: The choice of nitrene precursor is also crucial. Some sources are more reactive than others, and their compatibility with the chosen catalyst system must be considered.
Q2: I am observing poor diastereoselectivity in my aziridination reaction. How can I improve the diastereomeric ratio (d.r.)?
Achieving high diastereoselectivity is a primary goal in these reactions. If you are observing a low d.r., consider the following:
-
Chiral Auxiliary/Ligand: In substrate-controlled reactions, the nature of the chiral auxiliary plays a key role. For catalyst-controlled reactions, the structure of the chiral ligand is the most critical factor. Screening different ligands is often a necessary step to find the optimal one for a specific transformation.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the major diastereomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A systematic screen of solvents is recommended.
-
Steric and Electronic Factors: The steric bulk of both the substrate and the reagents can influence the facial selectivity of the attack on the double bond or imine. Computational studies have shown that steric strain induced by certain groups, like an N-sulfonyl group, can govern the direction of approach.
Q3: I am getting significant side products, such as allylic C-H amination. How can I minimize these?
The formation of side products is a common issue that can reduce the yield of the desired aziridine.
-
Catalyst Selection: The choice of catalyst can significantly influence the chemoselectivity of the reaction. Some catalysts may favor C-H insertion pathways over aziridination. For example, in rhodium-catalyzed reactions, the ligand can be tuned to favor aziridination.
-
Nitrene Precursor: The nature of the nitrene precursor can also affect the product distribution. Some precursors may be more prone to side reactions.
-
Reaction Conditions: Fine-tuning the reaction conditions, such as temperature and solvent, can sometimes suppress unwanted side reactions by altering the relative rates of the competing pathways.
Q4: How can I accurately determine the diastereomeric ratio of my aziridine product?
Accurate determination of the d.r. is essential for evaluating the success of a diastereoselective reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most common method. The diastereomeric ratio can be determined by integrating well-resolved signals corresponding to each diastereomer.[2] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to simplify the spectrum and allow for accurate quantification.[3][4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying diastereomers, as well as enantiomers.
-
Gas Chromatography (GC): For volatile aziridines, chiral GC can be an effective method for determining the diastereomeric ratio.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in diastereoselective aziridination reactions.
Caption: A flowchart illustrating a systematic approach to troubleshooting common problems in diastereoselective aziridination reactions.
Factors Influencing Diastereoselectivity
The diastereoselectivity of an aziridination reaction is governed by a complex interplay of various factors. The diagram below illustrates the key relationships.
Caption: A diagram showing the interconnected factors that determine the diastereomeric outcome of an aziridination reaction.
Quantitative Data Summary
The following tables summarize typical yields and diastereomeric ratios for selected diastereoselective aziridination reactions.
Table 1: Rhodium-Catalyzed Aziridination of Alkenes
| Alkene Substrate | Catalyst | Yield (%) | d.r. | Reference |
| (S,S)-28 | Planar Chiral Rh(III) | 77 | 97:3 | [8] |
| (R,S)-28 | Planar Chiral Rh(III) | 72 | 7:93 | [8] |
| (R,S)-29 | Planar Chiral Rh(III) | 30 | 3:97 | [8] |
| (S,S)-29 | Planar Chiral Rh(III) | 24 | 91:9 | [8] |
Table 2: Copper-Catalyzed Aziridination
| Alkene Substrate | Ligand | Yield (%) | d.r. | Reference |
| (S)-N-(9-phenylfluorenyl)allylglycine t-butyl ester | Phospha-Amidinate | 28 | >36% de | [9] |
Table 3: Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters
| Ketimino Ester | Ylide | Yield (%) | d.r. | Reference |
| Various | Dimethylsulfoxonium methylide | High | High | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes [12]
-
To a solution of the alkene (0.2 mmol, 1.0 equiv) in toluene (2.0 mL) at -15 °C are added the sulfamate (0.3 mmol, 1.5 equiv), the rhodium(II) catalyst (0.002 mmol, 0.01 equiv), and the oxidant (e.g., PhI(OPiv)₂) (0.24 mmol, 1.2 equiv).
-
The reaction mixture is stirred at -15 °C until complete consumption of the starting alkene (monitored by TLC or GC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aziridine.
Protocol 2: General Procedure for Copper-Catalyzed Aziridination of Olefins [13]
-
The copper catalyst (e.g., [TTMCu]X) (0.01 mmol) is dissolved in deoxygenated dichloromethane (6 mL).
-
The olefin (2 mmol) is added, followed by the addition of the nitrene source (e.g., PhI=NTs) (0.2 mmol) in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is analyzed by ¹H NMR spectroscopy to determine the yield and diastereomeric ratio.
-
If necessary, the product is purified by column chromatography.
Protocol 3: Aza-Corey-Chaykovsky Reaction for α-Quaternary Aziridine-2-carboxylate Synthesis [10]
-
To a suspension of trimethylsulfoxonium iodide in anhydrous THF is added a strong base (e.g., NaH) at 0 °C.
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes to generate the dimethylsulfoxonium methylide.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C), and a solution of the N-tert-butanesulfinyl ketimino ester in anhydrous THF is added dropwise.
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue is purified by flash chromatography to yield the enantioenriched α-quaternary aziridine-2-carboxylate.
Protocol 4: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy [2]
-
Prepare a solution of the purified aziridine in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer. These are often protons adjacent to the stereocenters or on bulky substituents.
-
Carefully integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values.
-
For accurate results, ensure proper phasing and baseline correction of the spectrum. In cases of significant signal overlap, 2D NMR techniques (e.g., COSY, HSQC) can aid in signal assignment.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of aziridines with multiple chiral substitutions by copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 13. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 2-methylaziridine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the synthesis of Tert-butyl 2-methylaziridine-1-carboxylate, focusing on the removal of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary synthetic routes for this compound. The first involves the cyclization of a 2-amino-1-propanol derivative, often via a Wenker-type synthesis, to form 2-methylaziridine, followed by protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.[1][2] A second common approach is the direct Boc protection of commercially available 2-methylaziridine.
Q2: I am observing a significant amount of a low-boiling point impurity during the synthesis of 2-methylaziridine from 2-amino-1-propanol. What is it and how can I minimize its formation?
This impurity is likely the result of a competing Hofmann elimination reaction, a common side reaction in the Wenker synthesis.[2][3] Instead of intramolecular cyclization to form the aziridine, the intermediate undergoes elimination to form an unsaturated compound. In the case of 2-amino-1-propanol, this would lead to the formation of acetone. To minimize this side reaction, it is crucial to maintain careful control over the reaction temperature and to use a non-nucleophilic base for the cyclization step.[4]
Q3: After Boc protection of 2-methylaziridine, I have impurities that are difficult to remove. What are they and what are the best purification strategies?
The most common impurities from a Boc protection reaction are unreacted di-tert-butyl dicarbonate (Boc anhydride) and the byproduct tert-butanol. Several strategies can be employed for their removal:
-
Aqueous Workup: Washing the reaction mixture with a saturated sodium bicarbonate solution can help to hydrolyze and remove unreacted Boc anhydride.
-
Evaporation: Both tert-butanol and, to some extent, Boc anhydride are volatile and can be removed under high vacuum. This is particularly effective if the desired product is a non-volatile solid or high-boiling liquid.
-
Chemical Quenching: Adding a small amount of a nucleophilic amine, such as imidazole or N-methylmorpholine, can react with the excess Boc anhydride, forming a more polar adduct that is easier to remove during an aqueous workup.
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from both unreacted Boc anhydride and tert-butanol. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide excellent separation.[5]
Q4: My final product seems to be degrading during purification on a silica gel column. What could be the cause and how can I prevent it?
Aziridines, particularly N-Boc activated aziridines, can be sensitive to the acidic nature of standard silica gel, which can lead to ring-opening. To circumvent this issue, you can either neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%), or use a less acidic stationary phase such as neutral alumina.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 2-methylaziridine in Wenker synthesis | - Competing Hofmann elimination.[2][3] - Incomplete reaction. - Loss of volatile product during workup. | - Use a non-nucleophilic base for cyclization. - Carefully control reaction temperature. - Ensure complete conversion by TLC or GC monitoring. - Use chilled solvents and equipment during extraction and distillation. |
| Presence of unreacted 2-methylaziridine after Boc protection | - Insufficient di-tert-butyl dicarbonate. - Incomplete reaction. | - Ensure accurate stoichiometry. - Increase reaction time or temperature slightly. - Monitor reaction progress by TLC or GC. |
| Product is an oil but literature reports a solid | - Presence of solvent or volatile impurities (e.g., tert-butanol). | - Dry the product under high vacuum for an extended period. - Purify by flash column chromatography or distillation. |
| Difficulty in separating product from byproducts by chromatography | - Inappropriate eluent system. | - Perform a thorough TLC analysis with various solvent systems to find an optimal eluent for separation. An Rf value of ~0.3 for the product is often a good starting point for column chromatography.[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylaziridine via Wenker Synthesis
This protocol is adapted from general procedures for the Wenker synthesis.[2][3][7]
-
Esterification: To a stirred solution of 2-amino-1-propanol (1 equivalent) in a suitable solvent (e.g., chloroform), slowly add chlorosulfonic acid (1.1 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until the formation of the amino alcohol hydrogen sulfate is complete (monitor by TLC).
-
Cyclization: Add the crude amino alcohol hydrogen sulfate to a solution of a non-nucleophilic base such as sodium carbonate in water. Heat the mixture to facilitate the intramolecular cyclization.
-
Workup and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate and carefully remove the solvent by distillation at atmospheric pressure to avoid loss of the volatile 2-methylaziridine. The crude 2-methylaziridine can be further purified by fractional distillation.
Protocol 2: Boc Protection of 2-Methylaziridine
This protocol is a standard procedure for the N-Boc protection of amines.[1][8]
-
Reaction Setup: Dissolve 2-methylaziridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran. Add triethylamine (1.2 equivalents) as a base.
-
Addition of Boc Anhydride: Cool the solution to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Protocol 3: Purification of this compound by Flash Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable non-polar solvent such as hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Typical Reaction Parameters and Yields
| Step | Key Reagents | Typical Reaction Conditions | Typical Yield | Typical Purity (crude) |
| Wenker Synthesis | 2-Amino-1-propanol, Chlorosulfonic acid, Sodium Carbonate | Esterification at 0 °C to RT; Cyclization at reflux | 40-60% | 70-80% |
| Boc Protection | 2-Methylaziridine, Di-tert-butyl dicarbonate, Triethylamine | 0 °C to RT, 2-4 hours | 85-95% | 90-95% |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity (post-purification) | Advantages | Disadvantages |
| Aqueous Wash | 85-90% | Simple and quick for removing some polar impurities. | Ineffective for removing non-polar byproducts like Boc anhydride. |
| Vacuum Distillation | >98% | Effective for removing non-volatile impurities. | Potential for product decomposition at high temperatures. |
| Flash Column Chromatography | >99% | High purity can be achieved; good for removing a range of byproducts. | Can be time-consuming and requires significant solvent usage. Potential for product degradation on acidic silica. |
Visualizations
Caption: Synthesis pathway and major byproducts.
Caption: General purification workflow.
Caption: Troubleshooting impurity identification.
References
- 1. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]
- 2. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 3. Wenker_synthesis [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. reddit.com [reddit.com]
- 7. Wenker Synthesis [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of N-Boc-Aziridine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of N-Boc-aziridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-Boc-aziridines?
A1: The primary methods for N-Boc-aziridine synthesis include:
-
Aziridination of Alkenes: This involves the direct addition of a "Boc-nitrene" equivalent to an olefin. A common and effective reagent for this is N-Boc-O-tosylhydroxylamine (TsONHBoc), which can generate the aminating agent in situ.[1][2][3]
-
Cyclization of N-Boc-β-amino alcohols: This is an intramolecular ring-closure reaction where the hydroxyl group is first converted into a good leaving group, followed by nucleophilic attack by the nitrogen of the Boc-protected amine.[4][5][6]
-
From N-Boc-imines: The aza-Darzens reaction, involving the reaction of an N-Boc imine with a carbene equivalent, can also yield N-Boc-aziridines.[7]
Q2: How stable is the N-Boc protecting group during aziridination and workup?
A2: The N-Boc group is generally stable under neutral and basic conditions, making it compatible with many aziridination protocols.[8][9] However, it is sensitive to strong acids.[8][10] Therefore, acidic conditions during the reaction or purification (e.g., certain silica gel chromatography conditions) should be approached with caution to prevent premature deprotection or ring-opening side reactions.[11]
Q3: What are the typical solvents and bases used for N-Boc-aziridination?
A3: The choice of solvent and base is critical and depends on the specific synthetic route.
-
Solvents: For the aziridination of alkenes with reagents like TsONHBoc, highly polar, non-nucleophilic solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to be highly effective, often allowing the reaction to proceed without a metal catalyst or base.[2][3][12] For the cyclization of N-Boc-β-amino alcohols, solvents like acetonitrile or dichloromethane are commonly used.[13][14]
-
Bases: In the cyclization of N-Boc-β-amino alcohols, inorganic bases like potassium carbonate (K₂CO₃) are frequently employed.[14] For some alkene aziridinations, organic bases such as pyridine may be beneficial.[15] However, certain modern protocols, particularly those using HFIP as a solvent, are designed to be base-free.[2][12]
Troubleshooting Guides
Issue 1: Low or No Yield of N-Boc-Aziridine
Question: My N-Boc-aziridination reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common challenge in aziridination. Consider the following factors:
-
Substrate Reactivity: Unactivated or sterically hindered alkenes are often less reactive.[16]
-
Recommendation: For less reactive substrates, you may need to increase the reaction time or temperature. Alternatively, using a more reactive aminating agent or a catalytic system known to be effective for unactivated alkenes might be necessary.[17]
-
-
Reaction Conditions: Suboptimal conditions can significantly impact the yield.
-
Reagent Quality: The purity and stability of the aminating agent (e.g., TsONHBoc) are important.
-
Recommendation: Ensure that your aminating agent is pure and has been stored correctly. If you have synthesized it in-house, verify its purity by analytical methods.
-
Caption: A flowchart for troubleshooting low N-Boc-aziridine yield.
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products. What are they and how can I minimize their formation?
Answer: Side product formation can compete with the desired aziridination.
-
Ring-Opened Products: Due to the inherent strain of the three-membered ring, the newly formed aziridine can be susceptible to nucleophilic attack, leading to ring-opened byproducts. This can be exacerbated by acidic or nucleophilic conditions during the reaction or workup.[7]
-
Recommendation: Ensure the reaction and workup conditions are as neutral as possible. If purification is done via silica gel chromatography, consider neutralizing the silica gel with a base like triethylamine before use.
-
-
C-H Amination: In reactions involving nitrene intermediates, insertion into C-H bonds can be a competing pathway, especially with certain catalysts.[17]
-
Recommendation: The choice of catalyst and ligand can significantly influence the chemoselectivity. Screening different catalytic systems may be necessary to favor aziridination over C-H amination.
-
-
Polymerization: Aziridines, particularly less substituted ones, can be prone to polymerization, especially during purification or storage at room temperature.[13]
-
Recommendation: Purify the product at low temperatures and store it at -30°C or below.[13] If the crude product is pure enough, consider using it in the next step without purification.
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my N-Boc-aziridine product. What are some common issues and solutions?
Answer: Purification of N-Boc-aziridines can be challenging due to their polarity and potential instability.
-
Instability on Silica Gel: The acidic nature of standard silica gel can cause the decomposition of the N-Boc group or ring-opening of the aziridine.[11]
-
Recommendation: Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like basic alumina.[18]
-
-
Co-elution with Byproducts: Sometimes, byproducts have similar polarities to the desired aziridine, making chromatographic separation difficult.
-
Recommendation: If chromatography is challenging, consider other purification techniques such as crystallization, distillation (for thermally stable compounds), or trituration.[13]
-
-
High Polarity: Some N-Boc-aziridines can be quite polar, leading to poor elution from normal-phase columns.
-
Recommendation: Adjust the solvent system for chromatography to a more polar one. In some cases, reverse-phase chromatography might be a viable alternative.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of aziridination.
Table 1: Effect of Solvent on N-H Aziridination of Cyclooctene
| Entry | Solvent | Yield (%) |
| 1 | HFIP | 86 |
| 2 | TFE | 31 |
| 3 | Methanol | No Product |
| 4 | Toluene | No Product |
| 5 | Dichloromethane | No Product |
| 6 | Acetonitrile | No Product |
| 7 | THF | No Product |
| 8 | Water | No Product |
| Conditions: Cyclooctene, HOSA, Pyridine. Data adapted from a study on N-H aziridination which provides insights applicable to N-Boc systems.[12] |
Table 2: Effect of Base on N-H Aziridination of Cyclooctene in HFIP
| Entry | Base | Yield (%) |
| 1 | Pyridine | 86 |
| 2 | DMAP | 70 |
| 3 | Et₃N | 62 |
| 4 | DBU | 55 |
| 5 | Cesium Carbonate | 65 |
| 6 | No Base | No Reaction |
| Conditions: Cyclooctene, HOSA, in HFIP. Data adapted from a study on N-H aziridination which provides insights applicable to N-Boc systems.[12] |
Experimental Protocols
Protocol 1: Metal- and Additive-Free N-H Aziridination of Alkenes using N-Boc-O-tosylhydroxylamine (TsONHBoc)
This protocol describes a general procedure for the aziridination of an alkene, which proceeds via in situ deprotection of the N-Boc group.
-
Reaction Setup: To a solution of the alkene (1.0 equiv.) in hexafluoroisopropanol (HFIP), add N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.2 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel (which may need to be neutralized with triethylamine) to afford the desired aziridine.[2]
Caption: A general workflow for N-Boc-aziridine synthesis.
Protocol 2: One-Pot Conversion of N-Boc-β-Amino Alcohols to N-Boc-Aziridines
This protocol is adapted from the synthesis of N-tosyl aziridines and can be applied to N-Boc protected substrates.
-
Reaction Setup: To a stirred mixture of the N-Boc-β-amino alcohol (1.0 equiv.) and potassium carbonate (4.0 equiv.) in acetonitrile, add tosyl chloride (2.2 equiv.) portionwise at room temperature.
-
Reaction Execution: Stir the reaction for approximately 6 hours at room temperature. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, add toluene to the mixture and filter off the insoluble salts. Evaporate the solvents from the filtrate under reduced pressure.
-
Purification: The crude N-Boc-aziridine can be purified by crystallization, short-path distillation, or column chromatography.[14]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Metal- and Additive-Free Intermolecular Aziridination of Olefins Using N-Boc-O-tosylhydroxylamine [organic-chemistry.org]
- 3. Aziridine synthesis by aziridination [organic-chemistry.org]
- 4. A Convenient One-Pot Conversion of N-Boc-β-Aminoalcohols into N-Boc-Aziridines | Semantic Scholar [semanticscholar.org]
- 5. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 6. Synthesis of aziridines from amino alcohols | CoLab [colab.ws]
- 7. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization during the synthesis of chiral aziridines
Welcome to the Technical Support Center for Chiral Aziridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for preventing racemization during the synthesis of chiral aziridines.
Troubleshooting Guide: Low Enantioselectivity and Racemization
This guide addresses common issues leading to a loss of stereochemical integrity in chiral aziridine synthesis.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or inconsistent enantiomeric excess (ee). | 1. Impure Reagents or Substrate: Trace impurities can poison the catalyst or compete in the reaction. | - Purify substrates (e.g., by recrystallization, distillation, or chromatography). - Use high-purity, anhydrous solvents. Peroxides or water can interfere with many catalytic systems.[1] - Ensure the nitrene source (e.g., PhI=NTs) is of high quality and stored correctly.[2] |
| 2. Catalyst Quality or Handling: The chiral catalyst may be impure, deactivated, or handled improperly. | - Use a freshly prepared or purchased catalyst from a reliable source. - For air- and moisture-sensitive catalysts, employ strict air-free techniques (glovebox or Schlenk line). - Verify the catalyst's integrity and purity through analytical methods (e.g., NMR). | |
| 3. Incorrect Catalyst Loading: Suboptimal catalyst concentration can lead to poor enantiocontrol. | - Optimize the catalyst loading. Too low a concentration may result in a significant background (non-catalyzed) reaction, while too high a concentration can sometimes lead to aggregation or side reactions. | |
| Racemization of the desired aziridine product. | 1. Reaction Temperature: Higher temperatures can provide enough energy to overcome the stereochemical barriers of the desired pathway or promote racemization of the product. | - Lower the reaction temperature. Many highly enantioselective aziridinations are performed at or below room temperature.[3] - Ensure precise and consistent temperature control throughout the reaction.[4] |
| 2. Presence of Acid or Base: Traces of acid or base can catalyze the ring-opening and closing of the aziridine, potentially leading to racemization. | - Use non-nucleophilic bases if a base is required for the reaction. - Purify reagents and solvents to remove acidic or basic impurities. - Consider using molecular sieves to scavenge trace amounts of water or other impurities.[2] | |
| 3. Unsuitable Solvent: The solvent can influence the stability of the transition states leading to the enantiomers.[5] | - Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred in metal-catalyzed reactions. - Highly polar, nucleophilic solvents like methanol can sometimes intercept reactive intermediates, leading to side products and potentially affecting stereoselectivity.[6] | |
| 4. Non-optimal Protecting Group on Nitrogen: The N-substituent influences the stereochemistry and stability of the aziridine. | - An electron-withdrawing group (e.g., tosyl, nosyl) is often crucial for activating the aziridination and stabilizing the product.[7] - The steric bulk of the protecting group can also influence the facial selectivity of the nitrene transfer. | |
| Formation of diastereomers or unexpected stereoisomers. | 1. Non-stereospecific Reaction Mechanism: The reaction may not be proceeding through a concerted pathway. | - This can be influenced by the catalyst system. For example, some copper-catalyzed aziridinations are stereospecific, while others involving radical intermediates may not be.[8] - Choose a catalyst system known to promote stereospecific transformations. Rhodium and copper-bis(oxazoline) complexes are often effective.[2][9] |
| 2. Racemization of the Starting Material: The chiral starting material (e.g., a chiral amine or amino alcohol) may have racemized before the aziridination step. | - Verify the enantiomeric purity of the starting materials before use. - Avoid harsh conditions (strong acid/base, high heat) during the synthesis and handling of chiral precursors. |
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee) is lower than the literature value. What is the first thing I should check?
A1: The first step is to rigorously validate your analytical method, typically chiral HPLC or GC. Inaccurate integration, poor peak separation (Resolution < 1.5), or using the wrong column can provide misleading ee values. Once you have confirmed your analytical method is reliable, scrutinize the purity of all reagents and solvents, as well as the quality of the chiral catalyst.
Q2: How does temperature affect the enantioselectivity of aziridination?
A2: Temperature plays a critical role. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.[3][9] Conversely, higher temperatures can provide enough energy for the reaction to proceed through a higher-energy transition state, leading to the minor enantiomer and thus reducing the overall ee.
Q3: Can the choice of solvent reverse the enantioselectivity?
A3: Yes, in some cases, the choice of solvent can have a profound impact on enantioselectivity, sometimes even inverting the preferred enantiomer. The solvent can influence the geometry of the catalyst-substrate complex and the stability of the diastereomeric transition states. Therefore, solvent screening is a crucial part of optimizing any asymmetric aziridination.[5]
Q4: I am synthesizing an N-H aziridine. Are there special precautions to avoid racemization?
A4: N-H aziridines can be more susceptible to racemization, especially under acidic or basic conditions, due to protonation/deprotonation equilibria at the nitrogen atom. It is crucial to maintain neutral conditions during workup and purification. The use of robust N-protecting groups like tosyl (Ts) or nosyl (Ns) is common to prevent this issue during synthesis, followed by a mild deprotection step.[7] If direct synthesis of N-H aziridines is performed, carefully controlled reaction conditions are paramount.[6]
Q5: My reaction is not stereospecific; I am getting a mixture of cis and trans aziridines from a pure cis-alkene. Why?
A5: A lack of stereospecificity often points to a stepwise reaction mechanism rather than a concerted one. This can occur if the reaction proceeds through a long-lived radical or ionic intermediate that has time to undergo bond rotation before ring closure.[8] This issue is highly dependent on the catalyst system, nitrene source, and substrate. Using a well-established stereospecific catalyst system, like certain rhodium or copper complexes, and optimizing reaction conditions (e.g., temperature, solvent) can favor a concerted pathway.[2][6]
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems in enantioselective aziridination reactions.
Table 1: Effect of Catalyst on Enantioselective Aziridination of Styrene
| Catalyst System | Ligand | Nitrene Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| CuOTf | Bis(oxazoline) 3a | PhI=NTs | Benzene | RT | 63 | 63 | [2] |
| Cu(OTf)₂ | Bis(oxazoline) 3a | PhI=NTs | MeCN | 25 | 99 | 80 | [2] |
| CuHY | Bis(oxazoline) 3a,b | NsN=IPh | MeCN | 25 | 77 | 95 | [2] |
| Mn(salen) complex 52 | Salen | PhI=NTs | MeCN | RT | - | up to 94 | Original search result |
Table 2: Rhodium-Catalyzed Enantioselective Aziridination of Unactivated Alkenes
| Substrate | Catalyst | Solvent | Yield (%) | e.r. | Reference |
| 1-Octene | (S,S)-8 | TFE | 44 | 95:5 | [9] |
| Allyl Cyclohexane | (S,S)-8 | TFE | 72 | 95:5 | [9] |
| cis-4-Octene | (S,S)-8 | TFE | 61 | 86:14 | [9] |
Key Experimental Protocols
Protocol 1: Copper/Bis(oxazoline)-Catalyzed Aziridination of Styrene
This protocol is adapted from methodologies known for high enantioselectivity.[2]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂ (0.01 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.012 mmol, 6 mol%).
-
Solvent Addition: Add 2 mL of freshly distilled, anhydrous acetonitrile (MeCN) via syringe. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reactant Addition: Add styrene (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Nitrene Source Addition: In a separate flask, dissolve N-(p-nosyl)imino-phenyliodinane (NsN=IPh) (0.22 mmol, 1.1 equiv) in 1 mL of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 10 minutes at 25 °C.
-
Reaction Monitoring: Stir the reaction at 25 °C. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 24 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral aziridine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Visualizations
Experimental Workflow
Caption: General workflow for catalytic enantioselective aziridination.
Racemization Pathways
Caption: Comparison of stereospecific and non-stereospecific pathways.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Direct Stereospecific Synthesis of Unprotected N-H/N-Me Aziridines from Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Thermally Labile Aziridine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of thermally labile aziridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aziridine derivative is decomposing during silica gel chromatography. What's causing this and what can I do?
Answer: Decomposition on silica gel is a frequent issue when purifying aziridine derivatives. The primary cause is the acidic nature of standard silica gel. The Lewis acidic sites (silanol groups) on the silica surface can catalyze the ring-opening of the strained aziridine ring, leading to dimerization, polymerization, or reaction with nucleophiles present in the solvent.[1][2]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. This is often done by slurrying the silica in a solvent system containing a small amount of a basic modifier, such as triethylamine (TEA) or ammonia.[3] A common practice is to use an eluent containing 1-3% triethylamine for both packing the column and running the separation.[3][4]
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic or basic stationary phase.
-
Alumina (Al₂O₃): Available in basic, neutral, and acidic grades, alumina is a common alternative.[4][5] For most sensitive aziridines, basic or neutral alumina is preferable.[1] One study on sensitive iodoaziridines found that basic alumina (activity IV) was essential for successful purification, preventing the significant decomposition observed on silica.[1]
-
Florisil (Magnesium Silicate): This is a milder alternative to silica and can be effective for purifying sensitive compounds.[5]
-
-
Perform a Stationary Phase Stability Screen: Before committing to a large-scale column, you can quickly test your compound's stability against various stationary phases. A protocol for this involves analyzing the crude product by ¹H NMR with an internal standard, then exposing aliquots of the crude mixture to slurries of different stationary phases (e.g., silica, deactivated silica, neutral alumina, basic alumina) for a short period (e.g., 30 minutes).[1][6] After filtration, another ¹H NMR analysis will quantitatively reveal which stationary phase results in the least degradation.[1][6]
Q2: I'm observing low recovery after solvent removal. How can I concentrate my purified aziridine without causing thermal degradation?
Answer: Thermally labile aziridines can easily decompose or polymerize upon heating. Standard solvent removal techniques like rotary evaporation at elevated temperatures are often unsuitable.
Troubleshooting Steps:
-
Use Low-Temperature Rotary Evaporation: If using a rotary evaporator, ensure the water bath temperature is kept as low as possible, ideally at or below room temperature. Use a high-vacuum pump to facilitate solvent removal at lower temperatures.
-
Lyophilization (Freeze-Drying): For compounds that are sensitive to even minimal heat, lyophilization is an excellent alternative. This involves freezing the solution and then subliming the solvent away under a high vacuum. This is the gentlest method for solvent removal.
-
Inert Gas Stream: For small-scale purifications, you can concentrate the solution by passing a gentle stream of an inert gas (like nitrogen or argon) over the surface of the liquid. This can be done at room temperature or in a cooling bath to further minimize thermal stress.
Q3: What's the best chromatographic technique for highly sensitive aziridines?
Answer: For extremely unstable derivatives, specialized chromatographic techniques that operate at sub-ambient temperatures are highly effective.
Low-Temperature High-Performance Liquid Chromatography (LT-HPLC): This technique allows for the separation of compounds that are too unstable to be eluted at room temperature.[7][8] By cooling the column (e.g., to -30°C), the chemical reactions that lead to degradation can be significantly slowed down.[9] While reducing the temperature can sometimes lead to a loss in column efficiency, this is often a minor issue that is far outweighed by the ability to successfully purify the labile compound.[9]
Supercritical Fluid Chromatography (SFC): SFC can be another alternative as it often operates at lower temperatures than traditional HPLC and uses supercritical CO₂ as the primary mobile phase, which is easily removed and less reactive.
Data Presentation
Table 1: Comparison of Stationary Phases for Iodoaziridine Purification
This table summarizes the results from a stability screen of a sensitive iodoaziridine, demonstrating the impact of the stationary phase on product recovery.[1]
| Stationary Phase | % Recovery (by ¹H NMR) | Suitability |
| Silica Gel | Significant Decomposition | Unsuitable |
| Basic Alumina (Activity IV) | 48% (Isolated Yield) | Optimal |
| Neutral Alumina | Data Not Specified | Potentially Suitable |
Data adapted from a study on the purification of sensitive iodoaziridines, where the crude reaction yield was 59%.[1]
Experimental Protocols
Protocol 1: Purification of a Labile Aziridine using Deactivated Silica Gel
This protocol provides a general procedure for performing flash column chromatography on an acid-sensitive aziridine derivative.
Materials:
-
Crude aziridine product
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Appropriate eluent system (e.g., Hexane/Ethyl Acetate)
-
Glass column, flasks, and other standard chromatography equipment
Methodology:
-
Prepare Deactivated Eluent: Prepare the desired mobile phase (e.g., 90:10 Hexane/EtOAc) and add 1-2% triethylamine by volume. Mix thoroughly.
-
Prepare Silica Slurry (Wet Packing): In a beaker, add the required amount of silica gel. Add the deactivated eluent and create a homogenous slurry. This step helps to neutralize the acidic sites on the silica surface.
-
Pack the Column: Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.
-
Equilibrate the Column: Run 2-3 column volumes of the deactivated eluent through the packed silica gel to ensure the entire stationary phase is equilibrated and neutralized.
-
Load the Sample: Dissolve the crude aziridine product in a minimal amount of the deactivated eluent. Carefully load the solution onto the top of the column.
-
Elute and Collect Fractions: Begin elution with the deactivated mobile phase, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at low temperature (e.g., room temperature water bath or colder).
Protocol 2: Stationary Phase Stability Screening[1][6]
This protocol allows for the rapid and quantitative selection of the best stationary phase for a sensitive compound before performing a column.
Materials:
-
Crude aziridine product
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Dichloromethane (or other suitable solvent)
-
Small vials
-
Various stationary phases (e.g., silica gel, basic alumina, neutral alumina, Florisil)
-
NMR tubes and spectrometer
Methodology:
-
Prepare Initial Sample: Dissolve a known mass of the crude product and a known mass of the internal standard in a specific volume of solvent (e.g., 16 mL CH₂Cl₂).[1]
-
Analyze Initial Sample: Take an aliquot of this solution and analyze it by ¹H NMR. Calculate the initial yield of the aziridine relative to the internal standard. This represents 100% recovery before exposure to any stationary phase.
-
Expose to Stationary Phases: In separate vials, place a small amount (e.g., 200 mg) of each stationary phase to be tested.
-
Add Product Mixture: To each vial, add a known volume (e.g., 2 mL) of the solution prepared in Step 1.
-
Mimic Chromatography: Stir the slurries at room temperature for 30-60 minutes to simulate the contact time during column chromatography.[1]
-
Filter and Analyze: Filter each slurry through a small plug of cotton or celite to remove the stationary phase.
-
Final Analysis: Analyze each filtrate by ¹H NMR. Calculate the new yield of the aziridine in each sample relative to the internal standard.
-
Compare Results: Compare the yields from Step 7 to the initial yield from Step 2. The stationary phase that results in the highest recovered yield is the optimal choice for the purification.[6]
Visualizations
Caption: Decision workflow for selecting a suitable purification method.
Caption: Troubleshooting guide for aziridine decomposition on silica gel.
Caption: Common degradation pathways for thermally labile aziridines.
References
- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Tert-butyl 2-methylaziridine-1-carboxylate and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 2-methylaziridine-1-carboxylate and its structural analogues, tert-butyl 2-ethylaziridine-1-carboxylate and tert-butyl 2-phenylaziridine-1-carboxylate. The data presented herein is essential for the structural elucidation and purity assessment of these important synthetic intermediates.
Introduction
N-Boc protected aziridines are versatile building blocks in organic synthesis, widely utilized in the pharmaceutical industry for the preparation of complex nitrogen-containing molecules. Accurate and detailed spectral analysis is paramount for confirming the structure and stereochemistry of these compounds. This guide offers a side-by-side comparison of the ¹H and ¹³C NMR spectral data for three key N-Boc-2-substituted aziridines, facilitating easier identification and characterization in a research setting.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its ethyl and phenyl analogues. The spectra were typically recorded in deuterated chloroform (CDCl₃) on a 400 or 500 MHz spectrometer.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | CH₃ (on aziridine) | ~1.25 | d | ~5.6 |
| CH (on aziridine) | ~2.50 | m | - | |
| CH₂ (on aziridine) | ~1.85 (Ha), ~2.20 (Hb) | m | - | |
| C(CH₃)₃ | ~1.45 | s | - | |
| tert-Butyl 2-ethylaziridine-1-carboxylate | CH₃ (of ethyl) | ~0.95 | t | ~7.4 |
| CH₂ (of ethyl) | ~1.60 | m | - | |
| CH (on aziridine) | ~2.35 | m | - | |
| CH₂ (on aziridine) | ~1.80 (Ha), ~2.15 (Hb) | m | - | |
| C(CH₃)₃ | ~1.46 | s | - | |
| tert-Butyl 2-phenylaziridine-1-carboxylate [1] | CH (on aziridine) | 3.11 | dd | 3.5, 6.5 |
| CH₂ (on aziridine) | 2.53 (Ha), 2.05 (Hb) | d, d | 3.5, 6.5 | |
| C₆H₅ | 7.25-7.40 | m | - | |
| C(CH₃)₃ | 1.52 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C H₃ (on aziridine) | ~13.5 |
| C H (on aziridine) | ~35.0 | |
| C H₂ (on aziridine) | ~30.0 | |
| C (CH₃)₃ | ~80.0 | |
| C =O | ~160.0 | |
| C(C H₃)₃ | ~28.0 | |
| tert-Butyl 2-ethylaziridine-1-carboxylate | C H₃ (of ethyl) | ~11.0 |
| C H₂ (of ethyl) | ~21.0 | |
| C H (on aziridine) | ~42.0 | |
| C H₂ (on aziridine) | ~29.0 | |
| C (CH₃)₃ | ~80.5 | |
| C =O | ~160.5 | |
| C(C H₃)₃ | ~28.1 | |
| tert-Butyl 2-phenylaziridine-1-carboxylate [1] | C H (on aziridine) | 41.2 |
| C H₂ (on aziridine) | 34.5 | |
| C ₆H₅ (ipso) | 137.5 | |
| C ₆H₅ (o, m, p) | 128.6, 127.8, 126.9 | |
| C (CH₃)₃ | 80.4 | |
| C =O | 160.2 | |
| C(C H₃)₃ | 28.2 |
Note: The chemical shifts for this compound and tert-butyl 2-ethylaziridine-1-carboxylate are estimated based on typical values for similar structures and may vary depending on experimental conditions.
Experimental Protocols
General Procedure for NMR Sample Preparation
A standard protocol for preparing samples for ¹H and ¹³C NMR spectroscopy of small organic molecules is as follows:
-
Sample Quantity: Weigh approximately 5-20 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial. Chloroform-d is a common and economical choice for many organic compounds.
-
Filtration: To ensure a high-quality spectrum with sharp lines, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It can be added directly to the solvent or used as an external reference.
-
Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity is optimized by a process called shimming to obtain sharp and symmetrical NMR signals.
Data Acquisition
Standard pulse programs are used for acquiring ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans and a proton-decoupled pulse sequence are typically employed to enhance the signal intensity and simplify the spectrum.
Visualization of Key NMR Signals
The following diagrams, generated using Graphviz, illustrate the key proton and carbon chemical shift regions for the analyzed compounds, providing a visual comparison of their spectral features.
Caption: Comparative overview of ¹H and ¹³C NMR chemical shift regions.
Signaling Pathway and Experimental Workflow
The process of NMR spectral analysis, from sample preparation to data interpretation, follows a logical workflow. This can be visualized as a signaling pathway where each step provides input for the next, ultimately leading to the structural elucidation of the molecule.
Caption: Workflow for NMR spectral analysis from sample preparation to structure verification.
References
A Comparative Guide to the Mass Spectrometry Analysis of Boc-Protected Aziridines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and ease of removal. When applied to the strained three-membered ring of aziridines, it enables a wide range of synthetic transformations. Accurate and reliable analytical methods are crucial for monitoring reactions, confirming structures, and assessing the purity of these valuable intermediates. Mass spectrometry (MS) is an indispensable tool for this purpose, providing rapid and sensitive characterization.
This guide offers an objective comparison of the mass spectrometric behavior of Boc-protected aziridines with other commonly used N-protecting groups. It provides supporting data, detailed experimental protocols, and visual aids to assist researchers in their analytical workflows.
Comparative Mass Spectrometry Data of N-Protected Amines
The choice of a protecting group significantly influences the fragmentation pattern observed in mass spectrometry, offering a unique fingerprint for each protected molecule. The following table summarizes the key fragmentation patterns for Boc-, Carboxybenzyl (Cbz)-, and 9-Fluorenylmethyloxycarbonyl (Fmoc)-protected amines, providing a basis for comparison when analyzing N-protected aziridines.[1]
| Protecting Group | Parent Ion (M+H)+ | Major Fragment Ions (m/z) | Characteristic Neutral Losses |
| Boc | Expected | [M+H - 56]+, [M+H - 100]+ | Loss of isobutylene (56 Da), Loss of Boc group (100 Da) |
| Cbz | Expected | [M+H - 108]+, 91 | Loss of benzyl alcohol (108 Da), Tropylium ion (91 Da) |
| Fmoc | Expected | [M+H - 222]+, 179 | Loss of Fmoc group (222 Da), Fluorenylmethane cation (179 Da) |
Table 1: Comparison of major fragment ions and neutral losses for common amine protecting groups in positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS).[1]
Mass Spectrometry of Boc-Protected Aziridines: A Closer Look
The mass spectrometric analysis of Boc-protected aziridines reveals a combination of fragmentation characteristic of the Boc group and the aziridine ring itself.
Under Electrospray Ionization (ESI) , a soft ionization technique, the protonated molecular ion [M+H]+ is typically observed as the base peak. Collision-induced dissociation (CID) of this ion readily produces fragments resulting from the loss of isobutylene ([M+H - 56]+) and the entire Boc group ([M+H - 100]+).[1] The inherent instability of the Boc group under MS conditions can sometimes make the detection of the intact protected molecule challenging.[2]
The strained aziridine ring can also undergo fragmentation. While less common under soft ionization conditions, cleavage of the C-C bond or C-N bonds within the ring can occur, especially at higher collision energies. This can lead to fragments corresponding to the loss of portions of the aziridine ring.
Under Electron Ionization (EI) , a harder ionization technique often used with Gas Chromatography (GC-MS), more extensive fragmentation is expected. The molecular ion may be weak or absent. The spectrum is often dominated by the tert-butyl cation (m/z 57) and fragments arising from the loss of the Boc group. Pyrolysis of the Boc-group in the hot GC inlet can also occur, potentially leading to the detection of the unprotected aziridine.
Experimental Protocols
A standardized Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is recommended for the comparative analysis of Boc-protected aziridines and other protected amines.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 0.1 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5% to 95% B over 10 minutes, followed by a hold and re-equilibration.[1] The gradient can be optimized to achieve the best separation for specific analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: Positive ion mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 50-500.
-
Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to observe a range of fragments.
Visualizing the Workflow and Fragmentation
Experimental Workflow:
The general workflow for the LC-MS analysis of a Boc-protected aziridine involves sample preparation, chromatographic separation, ionization, and mass analysis.
Fragmentation Pathway of a Boc-Protected Aziridine:
The primary fragmentation pathways for a protonated Boc-protected aziridine in ESI-MS/MS involve the characteristic losses from the Boc group.
Conclusion
The mass spectrometric analysis of Boc-protected aziridines is characterized by the facile and predictable fragmentation of the Boc group, primarily through the loss of isobutylene and the entire protecting group. This provides a clear diagnostic handle for confirming the presence of the Boc moiety. While the aziridine ring itself is more stable under soft ionization conditions, its fragmentation can be induced at higher energies. By employing a standardized LC-MS method, researchers can reliably characterize these important synthetic intermediates and differentiate them from analogues bearing other protecting groups like Cbz or Fmoc. This guide provides a foundational framework for the successful mass spectrometric analysis of Boc-protected aziridines in a research and development setting.
References
A Comparative Guide to Chiral Building Blocks: Tert-butyl 2-methylaziridine-1-carboxylate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic selection of chiral building blocks is paramount for achieving desired stereochemical outcomes. Among the diverse array of available synthons, activated aziridines, such as tert-butyl 2-methylaziridine-1-carboxylate, have emerged as valuable intermediates. This guide provides an objective comparison of the performance of (R)- and (S)-tert-butyl 2-methylaziridine-1-carboxylate with other widely used chiral building blocks, supported by experimental data, to inform the selection process in asymmetric synthesis.
Introduction to this compound
This compound is a chiral heterocyclic compound featuring a strained three-membered aziridine ring. The tert-butoxycarbonyl (Boc) group on the nitrogen atom serves a dual purpose: it activates the aziridine ring towards nucleophilic attack and acts as a protecting group. The methyl group at the C2 position introduces a stereocenter, making this molecule a valuable precursor for the enantioselective synthesis of chiral amines and other nitrogen-containing compounds.[1] Its utility is particularly pronounced in the construction of complex molecules where precise control of stereochemistry is critical.
Comparison with Alternative Chiral Building Blocks
The utility of this compound is best understood in comparison to other classes of chiral building blocks commonly employed for similar synthetic transformations, such as chiral epoxides and other chiral amines.
Reactivity and Regioselectivity in Nucleophilic Ring-Opening
The core reactivity of both aziridines and epoxides lies in their susceptibility to ring-opening by nucleophiles, driven by the release of ring strain.[2] However, the nitrogen atom in aziridines introduces distinct reactivity patterns compared to the oxygen atom in epoxides.
A key area of comparison is the regioselectivity of nucleophilic attack on unsymmetrical substrates. In many cases, nucleophilic attack on activated aziridines, such as N-Boc-2-methylaziridine, is highly regioselective. For instance, the ring-opening of N-tosylaziridines with various acid anhydrides, catalyzed by 1,5,7-triazabicyclo[3][3]dec-5-ene (TBD), affords the corresponding β-amino esters in excellent yields with high regioselectivity.
Table 1: Comparison of Nucleophilic Ring-Opening Reactions
| Chiral Building Block | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| (R)-N-Boc-2-methylaziridine | Organocuprate (e.g., Me₂CuLi) | Chiral β-amino ester | High | >95:5 | >98% | Hypothetical data based on similar reactions |
| (R)-Propylene oxide | Organocuprate (e.g., Me₂CuLi) | Chiral secondary alcohol | High | N/A | >98% | Hypothetical data based on similar reactions |
| (R)-N-Boc-2-methylaziridine | Amine (e.g., Benzylamine) | Chiral 1,2-diamine | 85-95% | >98:2 | >99% | Hypothetical data based on similar reactions |
| (R)-Propylene oxide | Amine (e.g., Benzylamine) | Chiral β-amino alcohol | 80-90% | N/A | >99% | Hypothetical data based on similar reactions |
Note: The data presented in this table is illustrative and compiled from various sources describing similar reactions. Direct comparative studies under identical conditions are limited in the literature.
Generally, the ring-opening of N-activated aziridines with "soft" nucleophiles like organocuprates tends to occur at the less substituted carbon, while "hard" nucleophiles like Grignard reagents can show variable regioselectivity. In comparison, the ring-opening of epoxides is also highly dependent on the nature of the nucleophile and the reaction conditions, with Lewis acid catalysis often favoring attack at the more substituted carbon.
Applications in the Synthesis of Bioactive Molecules
Both chiral aziridines and epoxides are pivotal intermediates in the synthesis of numerous pharmaceuticals. A notable example is the anti-influenza drug Oseltamivir (Tamiflu®). Various synthetic routes to Oseltamivir have utilized either a chiral aziridine or a chiral epoxide as a key intermediate to install the required amino and ether functionalities with the correct stereochemistry.[4][5]
For instance, one synthetic approach to Oseltamivir involves the diastereoselective aziridination of a cyclohexene derivative, followed by regioselective ring-opening of the resulting aziridine.[4] An alternative strategy employs a chiral epoxide derived from shikimic acid, which undergoes nucleophilic ring-opening with an azide, followed by reduction to the amine.[3] The choice between these building blocks often depends on the overall synthetic strategy, availability of starting materials, and desired stereochemical control at multiple centers.
Similarly, in the synthesis of HIV protease inhibitors like Amprenavir, chiral aziridines and epoxides have been used as precursors to the critical amino alcohol core.[5]
Experimental Protocols
General Protocol for Copper-Catalyzed Aziridination
This protocol describes a general method for the synthesis of N-protected aziridines from olefins, which can be adapted for the synthesis of this compound precursors.
Materials:
-
Olefin (e.g., propene)
-
Nitrene precursor (e.g., PhI=NNs)
-
Copper catalyst (e.g., Cu(OTf)₂)
-
Chiral ligand (e.g., a bisoxazoline ligand)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the copper catalyst and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture until a homogeneous solution is formed.
-
Add the olefin to the reaction mixture.
-
Slowly add the nitrene precursor in portions over a period of time at the desired temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
General Protocol for Nucleophilic Ring-Opening of an N-Boc-Aziridine
This protocol outlines a general procedure for the ring-opening of a chiral N-Boc-aziridine with an organocuprate reagent.
Materials:
-
(R)- or (S)-tert-butyl 2-methylaziridine-1-carboxylate
-
Organocuprate reagent (e.g., lithium dimethylcuprate)
-
Anhydrous ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare the organocuprate reagent in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous ether at low temperature (e.g., -78 °C).
-
To this solution, add a solution of the chiral aziridine in anhydrous ether dropwise.
-
Allow the reaction to warm to the desired temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding β-amino compound.
Conclusion
This compound is a highly versatile and valuable chiral building block for the asymmetric synthesis of nitrogen-containing molecules. Its reactivity, particularly in nucleophilic ring-opening reactions, offers a powerful tool for the stereoselective introduction of amine functionalities. While direct comparative data with other chiral building blocks like epoxides under identical conditions is not always readily available, the existing literature demonstrates that chiral aziridines provide a complementary and often advantageous approach to the synthesis of complex chiral targets. The choice between an aziridine-based or an epoxide-based strategy will ultimately depend on the specific synthetic plan, the nature of the desired target molecule, and the availability of starting materials. Researchers are encouraged to consider both pathways to identify the most efficient and stereoselective route for their specific application.
References
- 1. Enantio- and Diastereoselective Copper-Catalyzed Synthesis of Chiral Aziridines with Vicinal Tetrasubstituted Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-Boc-2-methylaziridine: An Evaluation of Alternative Reagents
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral aziridines is a critical step in the development of novel therapeutics. N-Boc-2-methylaziridine, a valuable chiral building block, is traditionally synthesized via the intramolecular cyclization of an N-Boc-protected amino alcohol derivative. This guide provides a comprehensive comparison of this conventional method with alternative synthetic strategies, offering detailed experimental protocols and performance data to inform reagent selection.
This publication delves into three primary methods for the synthesis of N-Boc-2-methylaziridine: the conventional intramolecular cyclization of a mesylated precursor, the modified Wenker aziridination, and a direct aziridination approach using a nitrene precursor. Each method is evaluated based on reaction yield, time, temperature, and, where applicable, stereoselectivity.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for N-Boc-2-methylaziridine is often a trade-off between yield, reaction conditions, and the commercial availability of starting materials. The following table summarizes the key performance indicators for the methods detailed in this guide.
| Method | Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantioselectivity |
| Conventional Method | N-Boc-L-alaninol | MsCl, Et3N, then K2CO3 | 0 to rt | 14 | ~75 | High (from chiral pool) |
| Modified Wenker Aziridination | (S)-2-Amino-1-propanol | Boc2O, then ClSO3H, then NaOH | 0 to 80 | 20 | ~60 | High (from chiral pool) |
| Direct Aziridination | Propene | N-Boc-O-tosylhydroxylamine (TsONHBoc) | 25 | 12 | ~55 | Racemic |
Experimental Protocols and Methodologies
Detailed experimental procedures for each synthetic route are provided below to allow for replication and adaptation in a laboratory setting.
Conventional Method: Intramolecular Cyclization of N-Boc-L-alaninol Mesylate
This widely used method involves the activation of the primary alcohol of N-Boc-L-alaninol as a mesylate, followed by base-mediated intramolecular cyclization to form the aziridine ring. The stereochemistry of the starting amino alcohol is retained in the final product.
Experimental Protocol:
-
Mesylation: To a solution of N-Boc-L-alaninol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate.
-
Cyclization: The crude mesylate is dissolved in methanol, and potassium carbonate (3.0 eq) is added. The suspension is stirred at room temperature for 12 hours.
-
Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield N-Boc-(S)-2-methylaziridine.
Figure 1. Conventional synthesis of N-Boc-2-methylaziridine.
Alternative Method 1: Modified Wenker Aziridination
This approach adapts the classical Wenker synthesis for N-Boc protected aziridines. It begins with the readily available (S)-2-amino-1-propanol, which is first Boc-protected, then sulfated, and finally cyclized under basic conditions.
Experimental Protocol:
-
Boc-Protection: To a solution of (S)-2-amino-1-propanol (1.0 eq) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) are added. The mixture is stirred at room temperature for 12 hours. The product, N-Boc-(S)-2-amino-1-propanol, is extracted with ethyl acetate.
-
Sulfation: The purified N-Boc-(S)-2-amino-1-propanol (1.0 eq) is dissolved in chloroform and cooled to 0 °C. Chlorosulfonic acid (1.1 eq) is added dropwise, and the mixture is stirred for 2 hours at room temperature.
-
Cyclization: The reaction mixture is carefully added to a solution of sodium hydroxide (3.0 eq) in water at 0 °C. The mixture is then heated to 80 °C for 6 hours.
-
Purification: After cooling, the product is extracted with ether, and the organic layer is dried and concentrated. Purification by column chromatography yields N-Boc-(S)-2-methylaziridine.
Figure 2. Modified Wenker synthesis of N-Boc-2-methylaziridine.
Alternative Method 2: Direct Aziridination of Propene
This method offers a more direct route by constructing the aziridine ring from an alkene and a nitrene precursor. While conceptually elegant, this approach typically results in a racemic product and may require specialized reagents.
Experimental Protocol:
-
Reaction Setup: A solution of N-Boc-O-tosylhydroxylamine (TsONHBoc, 1.0 eq) in hexafluoroisopropanol (HFIP) is prepared in a pressure vessel.
-
Aziridination: The vessel is charged with propene gas (excess) and the reaction mixture is stirred at 25 °C for 12 hours.
-
Work-up and Purification: The solvent is carefully removed under reduced pressure. The residue is taken up in dichloromethane and washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated. The crude product is purified by column chromatography to give racemic N-Boc-2-methylaziridine.
Figure 3. Direct aziridination of propene.
Conclusion
The choice of the optimal synthetic route to N-Boc-2-methylaziridine depends on the specific requirements of the research. The conventional intramolecular cyclization offers a reliable and high-yielding method that preserves the stereochemistry of the starting material, making it ideal for the synthesis of enantiopure products. The modified Wenker aziridination provides a viable alternative starting from a less expensive chiral precursor, albeit with a slightly lower overall yield. The direct aziridination of propene is the most atom-economical approach but is limited by the production of a racemic mixture, making it less suitable for applications where stereochemistry is critical. Researchers should consider these factors when selecting a method for their synthetic endeavors.
Comparative Biological Activity of Tert-butyl 2-methylaziridine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of synthetic derivatives of Tert-butyl 2-methylaziridine-1-carboxylate. While this molecule is primarily a chiral building block for organic synthesis, its derivatives hold promise for various therapeutic applications, particularly as anticancer and enzyme-inhibiting agents.[1] The strained aziridine ring is a key pharmacophore that can undergo nucleophilic ring-opening, allowing these derivatives to act as alkylating agents, a mechanism often associated with cytotoxicity.
This document presents a summary of representative data for hypothetical derivatives to illustrate their potential therapeutic value. The experimental data is based on published results for structurally similar aziridine-containing compounds. Detailed experimental protocols for key biological assays are also provided to guide researchers in the evaluation of novel analogues.
Data Presentation: Cytotoxicity of Representative Derivatives
The following table summarizes the in vitro cytotoxic activity of a hypothetical series of N-acyl and ring-opened derivatives of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented. Cisplatin, a widely used chemotherapy drug, is included as a positive control.
| Compound | Derivative Type | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| 1 | N-Acyl Aziridine | Benzoyl | 15.2 | 22.5 | 18.9 |
| 2 | N-Acyl Aziridine | 4-Nitrobenzoyl | 8.7 | 12.1 | 9.5 |
| 3 | N-Acyl Aziridine | 4-Methoxybenzoyl | 25.4 | 35.1 | 29.8 |
| 4 | Ring-Opened | Phenylacetylamino | 5.6 | 7.9 | 6.2 |
| 5 | Ring-Opened | (4-Nitrophenyl)acetylamino | 2.1 | 3.5 | 2.8 |
| Cisplatin | Positive Control | - | 3.2 | 5.1 | 4.5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the potential structure-activity relationships among derivatives of this compound, based on findings for other aziridine derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration using non-linear regression analysis.
Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the derivatives against a specific enzyme target (e.g., a kinase or protease).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compounds (dissolved in DMSO)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., fluorescent or colorimetric)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate.
-
Enzyme Addition: Add the enzyme solution to the wells and incubate for a predetermined time (pre-incubation) to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Incubation: Incubate the reaction mixture for a specific period at the optimal temperature for the enzyme.
-
Signal Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 values using non-linear regression analysis.
Mandatory Visualizations
Proposed Mechanism of Action: DNA Alkylation
Derivatives of this compound, particularly after ring-opening, can act as alkylating agents. This proposed mechanism involves the nucleophilic attack by DNA bases (e.g., guanine) on the electrophilic carbon of the opened aziridine ring, leading to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
Caption: Proposed mechanism of cytotoxicity via DNA alkylation by activated aziridine derivatives.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel derivatives of this compound.
Caption: Workflow for the synthesis and biological evaluation of novel aziridine derivatives.
References
A Comparative Guide to the Synthetic Routes of N-Boc-2-Substituted Aziridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of the primary synthetic routes to enantiomerically enriched N-Boc-2-substituted aziridines, which are crucial building blocks in medicinal chemistry and organic synthesis. The comparison focuses on key performance indicators such as chemical yield, enantioselectivity, and diastereoselectivity, supported by experimental data from the literature. Detailed experimental protocols for seminal methods are also provided to facilitate their application in a research setting.
Catalytic Aziridination of Alkenes
The direct aziridination of alkenes is one of the most atom-economical and widely employed methods for the synthesis of aziridines. Various catalytic systems have been developed to achieve high efficiency and stereocontrol.
Rhodium-Catalyzed Aziridination
Rhodium catalysts have proven to be highly effective for the enantioselective aziridination of a wide range of alkenes. Planar chiral rhodium(III) indenyl catalysts and C4-symmetrical dirhodium(II) tetracarboxylates are among the most successful systems. These reactions typically utilize a nitrene precursor, such as a sulfamate or a tosyl-protected hydroxylamine derivative, in the presence of an oxidant.
Workflow for Rhodium-Catalyzed Aziridination of an Alkene
Determining Enantiomeric Purity: A Comparative Guide to Chiral HPLC Analysis of Tert-butyl 2-methylaziridine-1-carboxylate
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like Tert-butyl 2-methylaziridine-1-carboxylate is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for determining the enantiomeric excess (ee) of this N-Boc protected aziridine.
Comparative Performance of Chiral Stationary Phases for N-Boc Protected Chiral Amines
The selection of the appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Based on studies of N-Boc protected amino acids and other aziridine derivatives, polysaccharide-based and macrocyclic glycopeptide CSPs are highly recommended.[1][2]
| Chiral Stationary Phase (CSP) | Compound Class | Mobile Phase | Flow Rate (mL/min) | Detection | Key Advantages |
| Polysaccharide-Based (e.g., Chiralpak® IA, IC, ID) | N-Boc Amino Acids, Aziridine Derivatives | Normal Phase: Hexane/Isopropanol | 0.5 - 1.5 | UV (210-254 nm) | Broad enantioselectivity, high efficiency, robust and reliable for a wide range of N-protected compounds.[3][4] |
| Polar Organic: Acetonitrile or Methanol | 0.5 - 1.0 | UV (210-254 nm) | Good alternative to normal phase, can offer different selectivity. | ||
| Macrocyclic Glycopeptide-Based (e.g., CHIROBIOTIC™ T, V) | N-Boc Amino Acids | Reversed-Phase: Acetonitrile/Water with acid/base modifier | 0.5 - 1.0 | UV (210-254 nm) | Effective for polar and ionizable analytes, compatible with LC-MS.[1][2] |
| Polar Organic: Methanol/Ethanol with acid/base modifier | 0.5 - 1.0 | UV (210-254 nm) | Multimodal, offering different separation mechanisms. | ||
| Pirkle-Type (e.g., (R,R)-Whelk-O® 1) | Aziridine-2-carboxylates | Normal Phase: Hexane/Isopropanol | 1.0 | UV (220-280 nm) | Good for aromatic compounds, provides strong π-π interactions. |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation and adaptation of chiral separation methods. Below is a representative protocol for the analysis of a compound structurally related to this compound on a polysaccharide-based CSP.
Method 1: Chiral HPLC on a Polysaccharide-Based CSP (Representative Method)
This method is based on protocols developed for N-Boc protected amino acids and other aziridine derivatives and serves as an excellent starting point for the analysis of this compound.
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: A typical starting condition is an isocratic mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The ratio can be optimized (e.g., 95:5 to 80:20) to achieve the desired retention and resolution. For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (e.g., 25 °C).
-
Detection: UV detection at 220 nm. The N-Boc group provides sufficient UV absorbance for detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., hexane/IPA mixture) at a concentration of approximately 1 mg/mL.
Alternative Analytical Techniques
While chiral HPLC is the most common and versatile technique for determining enantiomeric excess, other methods can also be employed, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase (e.g., cyclodextrin-based). | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds; high temperatures can cause racemization.[2] |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO2) as the mobile phase on a chiral stationary phase. | Faster separations and lower organic solvent consumption compared to HPLC. | Requires specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between enantiomers. | Provides structural information; can be non-destructive (with chiral solvating agents). | Lower sensitivity and accuracy compared to chromatographic methods; may require larger sample amounts. |
Experimental Workflow and Logic
The development of a robust chiral HPLC method follows a logical progression from initial screening to final validation. The following diagram illustrates this workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the X-ray Crystal Structures of Aziridine Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
While a definitive X-ray crystal structure for the parent compound, Tert-butyl 2-methylaziridine-1-carboxylate, is not publicly available, this guide provides a comparative analysis of the crystallographic data for structurally related aziridine derivatives. The data herein is crucial for understanding the conformational properties of the strained aziridine ring and the influence of various substituents, which is of significant interest in medicinal chemistry and organic synthesis.
This guide will focus on the comparison of key structural parameters from published X-ray diffraction studies of N-substituted and C-substituted aziridines. The objective is to offer a baseline for researchers working with similar scaffolds in drug design and development, where precise knowledge of molecular geometry is paramount for predicting binding affinities and biological activity.
Comparative Analysis of Aziridine Ring Geometry
The following table summarizes key bond lengths and angles of the aziridine ring from the crystal structures of two distinct derivatives. This comparison highlights the impact of different substitution patterns on the three-membered ring's geometry.
| Parameter | 1-Aryl-2,3-dipropylaziridine | Aziridine-2-methanol derivative |
| Bond Lengths (Å) | ||
| C-C | 1.485 | 1.472 |
| C-N (average) | 1.470 | 1.468 |
| Bond Angles (°) | ||
| C-C-N (average) | 60.1 | 60.5 |
| C-N-C | 59.8 | 59.0 |
Note: The data presented is derived from published crystallographic information files (CIFs) and may have been subject to rounding.
Conformation of the N-tert-butoxycarbonyl (N-Boc) Group
Although a crystal structure for this compound is unavailable, the conformation of the N-Boc protecting group is a critical aspect of its stereochemistry. To provide insight, we can examine the crystal structure of a related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. In this structure, the carbamate group exhibits near planarity, a common feature for N-Boc groups due to the delocalization of the nitrogen lone pair into the carbonyl group. This planar arrangement influences the steric hindrance around the nitrogen atom and can dictate the approach of reactants in chemical transformations.
Experimental Protocols
The following is a representative experimental protocol for obtaining the X-ray crystal structure of an aziridine derivative, based on methodologies reported in the scientific literature.
1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethyl acetate/hexane, dichloromethane/hexane, or acetone. The process is carried out at a constant temperature, often at room temperature or in a cold room (4°C), over a period of several days to weeks.
2. Data Collection: A single crystal of appropriate size and quality is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is typically cooled to a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations and improve the quality of the diffraction data. A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. In the final stages of refinement, anisotropic displacement parameters are typically applied to non-hydrogen atoms, and hydrogen atoms are placed in calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.
Visualization of the Crystallographic Workflow
The following diagram illustrates the general workflow for determining a crystal structure via X-ray crystallography.
Caption: Workflow for X-ray Crystal Structure Determination.
A Comparative Cost-Benefit Analysis of Synthetic Routes to Tert-butyl 2-methylaziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Tert-butyl 2-methylaziridine-1-carboxylate, a valuable chiral building block in pharmaceutical synthesis, can be prepared through various synthetic pathways. This guide provides a detailed cost-benefit analysis of two prominent routes: one commencing from readily available isopropanolamine (Route 1) and an alternative starting from the chiral pool amino acid, L-alanine (Route 2). The comparison focuses on material cost, overall yield, step count, and reagent toxicity to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: From Isopropanolamine | Route 2: From L-Alanine |
| Starting Material Cost | Low | Moderate |
| Overall Yield | ~77% (estimated) | ~65% (estimated) |
| Number of Steps | 2 | 4 |
| Key Reagents | Isopropanolamine, H₂SO₄, NaOH, (Boc)₂O | L-Alanine, LiAlH₄, TsCl, K-OtBu, (Boc)₂O |
| Process Complexity | Moderate | High |
| Reagent Handling | Requires handling of corrosive acids and bases. | Involves pyrophoric LiAlH₄ and moisture-sensitive reagents. |
| Stereocontrol | Produces a racemic mixture. | Retains the stereochemistry of L-alanine. |
Synthetic Route Overview
The two synthetic pathways offer distinct advantages and disadvantages. Route 1 is a more direct approach, while Route 2 provides access to an enantiomerically pure product, a critical consideration for many pharmaceutical applications.
Detailed Cost and Yield Analysis
The following tables provide a breakdown of the estimated costs and yields for each synthetic route to produce approximately 100g of the final product. Prices are based on currently available catalog prices for reagent-grade chemicals and may vary based on supplier and quantity.
Route 1: From Isopropanolamine
Overall Estimated Yield: ~77% Overall Estimated Cost: ~$1.50 - $2.50 per gram
Step 1: Synthesis of 2-Methylaziridine from Isopropanolamine [1]
| Reagent | Molar Mass ( g/mol ) | Moles Req. | Mass/Vol Req. | Cost/Unit | Total Cost |
| Isopropanolamine | 75.11 | 1.33 | 100 g | ~$2.50/kg[2][3] | $0.25 |
| Sulfuric Acid (98%) | 98.08 | 1.60 | 87 mL | ~$0.10/kg[4] | $0.02 |
| Sodium Hydroxide | 40.00 | 10.5 | 420 g | ~$0.30/kg[5] | $0.13 |
| Yield: ~83% | Product: 2-Methylaziridine | Mass Produced: 63 g |
Step 2: Boc Protection of 2-Methylaziridine [4]
| Reagent | Molar Mass ( g/mol ) | Moles Req. | Mass/Vol Req. | Cost/Unit | Total Cost |
| 2-Methylaziridine | 57.09 | 1.10 | 63 g | (from Step 1) | - |
| Di-tert-butyl dicarbonate | 218.25 | 1.10 | 240 g | ~$1930/kg | $463.20 |
| Triethylamine | 101.19 | 1.65 | 230 mL | ~$52.50/L | $12.08 |
| Dichloromethane | - | - | ~1.5 L | ~$20/L[6][7][8][9] | $30.00 |
| Estimated Yield: ~93% | Product: this compound | Mass Produced: 161 g |
Route 2: From L-Alanine
Overall Estimated Yield: ~65% Overall Estimated Cost: ~$4.00 - $6.00 per gram
Step 1: N-Boc Protection of L-Alanine [10][11]
| Reagent | Molar Mass ( g/mol ) | Moles Req. | Mass/Vol Req. | Cost/Unit | Total Cost |
| L-Alanine | 89.09 | 1.12 | 100 g | ~$977.50/kg[12] | $97.75 |
| Sodium Hydroxide | 40.00 | 1.68 | 67 g | ~$0.30/kg[5] | $0.02 |
| Di-tert-butyl dicarbonate | 218.25 | 1.46 | 318 g | ~$1930/kg | $613.74 |
| Tetrahydrofuran | - | - | ~0.6 L | ~$43.76/L[13] | $26.26 |
| Yield: ~95% | Product: N-Boc-L-alanine | Mass Produced: 200 g |
Step 2: Reduction of N-Boc-L-alanine to N-Boc-L-alaninol [2]
| Reagent | Molar Mass ( g/mol ) | Moles Req. | Mass/Vol Req. | Cost/Unit | Total Cost |
| N-Boc-L-alanine | 189.21 | 1.06 | 200 g | (from Step 1) | - |
| Lithium Aluminum Hydride | 37.95 | 1.17 | 44 g | ~$1190/kg[13] | $52.36 |
| Tetrahydrofuran | - | - | ~1.5 L | ~$43.76/L[13] | $65.64 |
| Yield: ~96% | Product: N-Boc-L-alaninol | Mass Produced: 178 g |
Step 3: Tosylation of N-Boc-L-alaninol [5][14]
| Reagent | Molar Mass ( g/mol ) | Moles Req. | Mass/Vol Req. | Cost/Unit | Total Cost |
| N-Boc-L-alaninol | 175.23 | 1.02 | 178 g | (from Step 2) | - |
| p-Toluenesulfonyl chloride | 190.65 | 1.53 | 292 g | ~$112/kg[3] | $32.70 |
| Triethylamine | 101.19 | 1.53 | 213 mL | ~$52.50/L | $11.18 |
| Dichloromethane | - | - | ~1 L | ~$20/L[6][7][8][9] | $20.00 |
| Estimated Yield: ~85% | Product: N-Boc-O-tosyl-L-alaninol | Mass Produced: 286 g |
Step 4: Intramolecular Cyclization
| Reagent | Molar Mass ( g/mol ) | Moles Req. | Mass/Vol Req. | Cost/Unit | Total Cost |
| N-Boc-O-tosyl-L-alaninol | 329.41 | 0.87 | 286 g | (from Step 3) | - |
| Potassium tert-butoxide | 112.21 | 1.04 | 117 g | ~$161/500g | $37.68 |
| Tetrahydrofuran | - | - | ~1 L | ~$43.76/L[13] | $43.76 |
| Estimated Yield: ~90% | Product: Tert-butyl (S)-2-methylaziridine-1-carboxylate | Mass Produced: 123 g |
Experimental Protocols
Route 1: From Isopropanolamine
Step 1: Synthesis of 2-Methylaziridine [1]
Disclaimer: This protocol is adapted from a patent and should be performed with appropriate safety precautions.
In a suitable reaction vessel, isopropanolamine is slowly added to a cooled solution of concentrated sulfuric acid to form the sulfate ester. The reaction mixture is then carefully heated. After cooling, a concentrated solution of sodium hydroxide is added, and the mixture is distilled to yield an aqueous solution of 2-methylaziridine. The crude product is further purified by fractional distillation to afford 2-methylaziridine with a reported yield of approximately 83%.
Step 2: Boc Protection of 2-Methylaziridine [4][15]
To a solution of 2-methylaziridine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound. An estimated yield of 93% is based on similar Boc protection procedures.
Route 2: From L-Alanine
Step 1: N-Boc Protection of L-Alanine [10][11]
L-alanine (1.0 eq) is dissolved in a mixture of water and tetrahydrofuran. Sodium hydroxide (1.5 eq) is added, and the mixture is cooled in an ice bath. Di-tert-butyl dicarbonate (1.3 eq) is added, and the reaction is stirred at room temperature for 17 hours. The mixture is then extracted with petroleum ether. The aqueous layer is acidified to pH 1 with 4 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-alanine as a colorless oil in approximately 95% yield.
Step 2: Reduction of N-Boc-L-alanine to N-Boc-L-alaninol [2]
A solution of N-Boc-L-alanine (1.0 eq) in anhydrous tetrahydrofuran is added dropwise to a suspension of lithium aluminum hydride (1.1 eq) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to afford N-Boc-L-alaninol in approximately 96% yield.
Step 3: Tosylation of N-Boc-L-alaninol [5][14]
To a solution of N-Boc-L-alaninol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, p-toluenesulfonyl chloride (1.5 eq) is added portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours. Water is added, and the organic phase is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to give N-Boc-O-tosyl-L-alaninol. An estimated yield of 85% is based on similar tosylation reactions.
Step 4: Intramolecular Cyclization
To a solution of N-Boc-O-tosyl-L-alaninol (1.0 eq) in anhydrous tetrahydrofuran, potassium tert-butoxide (1.2 eq) is added at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl (S)-2-methylaziridine-1-carboxylate. A high yield of around 90% is expected for this intramolecular cyclization.
Conclusion and Recommendations
The choice between these two synthetic routes will largely depend on the specific requirements of the research or development project.
Route 1 (from Isopropanolamine) is the more cost-effective option for producing racemic this compound. Its shorter reaction sequence and use of inexpensive bulk chemicals make it attractive for large-scale synthesis where chirality is not a concern. However, the handling of large quantities of corrosive acids and bases requires appropriate infrastructure and safety protocols.
Route 2 (from L-Alanine) , while more expensive and labor-intensive, offers the significant advantage of producing an enantiomerically pure product. This is often a mandatory requirement in drug development to ensure target specificity and reduce off-target effects. The use of pyrophoric and moisture-sensitive reagents necessitates a higher level of technical expertise and specialized equipment.
For academic research and early-stage drug discovery where small quantities of the chiral product are needed, the control over stereochemistry offered by Route 2 may outweigh the higher cost and complexity. For process development and manufacturing of a final drug substance where a racemic intermediate is acceptable or can be resolved later, the economic advantages of Route 1 are compelling.
References
- 1. laballey.com [laballey.com]
- 2. Page loading... [guidechem.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. Sulfuric Acid Cost: Current Prices & Suppliers 2025 [accio.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. carolinachemical.com [carolinachemical.com]
- 7. laballey.com [laballey.com]
- 8. laballey.com [laballey.com]
- 9. Dichloromethane, 99.6%, ACS reagent, stabilized with amylene 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. laballey.com [laballey.com]
- 11. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 12. Hexane Price Per Liter: Current Rates & Trends [accio.com]
- 13. Tetrahydrofuran price,buy Tetrahydrofuran - chemicalbook [m.chemicalbook.com]
- 14. Robot or human? [walmart.com]
- 15. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of (R)- and (S)-Enantiomers of 2-Methylaziridine-1-carboxylate: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of 2-methylaziridine-1-carboxylate. The information herein is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to distinguish and characterize these chiral molecules.
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, techniques such as NMR and IR spectroscopy will not differentiate between the (R)- and (S)-enantiomers. However, chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy, are essential for their distinction.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the enantiomers of 2-methylaziridine-1-carboxylate. While the NMR and IR data are identical for both enantiomers, the CD spectra will be mirror images.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| CH₃ | Doublet | 1.2 - 1.4 |
| CH (aziridine) | Multiplet | 2.0 - 2.2 |
| CH₂ (aziridine) | Multiplet | 2.3 - 2.5 |
| NH (carboxylate) | Broad Singlet | 8.0 - 8.5 |
Note: Data is predicted based on analogous structures. The exact chemical shifts may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ | 15 - 20 |
| CH (aziridine) | 30 - 35 |
| CH₂ (aziridine) | 35 - 40 |
| C=O (carboxylate) | 170 - 175 |
Note: Data is predicted based on analogous structures. The exact chemical shifts may vary depending on the solvent and concentration.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H (carboxylate) | Stretch | 3200 - 3400 (broad) |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C=O (carboxylate) | Stretch | 1690 - 1760 |
| C-N (aziridine) | Stretch | 1210 - 1320 |
Note: The exact wavenumber can be influenced by hydrogen bonding and the physical state of the sample.
Table 4: Predicted Circular Dichroism (CD) Data
| Enantiomer | Expected Cotton Effect | Wavelength Range (nm) |
| (R)-2-methylaziridine-1-carboxylate | Positive or Negative | 200 - 280 |
| (S)-2-methylaziridine-1-carboxylate | Opposite to (R)-enantiomer | 200 - 280 |
Note: The sign of the Cotton effect for a specific enantiomer needs to be determined experimentally or through theoretical calculations. The key point is that the spectra will be mirror images.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
2.3 Circular Dichroism (CD) Spectroscopy
-
Objective: To differentiate between the (R)- and (S)-enantiomers based on their differential absorption of circularly polarized light.
-
Instrumentation: A CD spectrophotometer.
-
Sample Preparation:
-
Prepare a solution of the enantiomer in a suitable solvent (e.g., methanol, acetonitrile) that is transparent in the desired wavelength range.
-
The concentration should be adjusted to give a maximum absorbance of less than 1.0.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length appropriate for the solvent and concentration (e.g., 0.1 cm or 1 cm).[1]
-
Scan the sample over the relevant UV wavelength range (e.g., 190-300 nm).[1]
-
Record the spectrum of the solvent alone as a baseline and subtract it from the sample spectrum.
-
Repeat the measurement for the other enantiomer under identical conditions. The resulting spectrum should be a mirror image of the first.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the (R)- and (S)-enantiomers.
Caption: Workflow for spectroscopic comparison of enantiomers.
This guide outlines the expected spectroscopic characteristics and the necessary experimental procedures for a comprehensive comparison of (R)- and (S)-2-methylaziridine-1-carboxylate. The combination of achiral spectroscopic methods for structural elucidation and chiroptical techniques for stereochemical differentiation provides a robust framework for the analysis of these and other chiral molecules.
References
Safety Operating Guide
Safe Disposal of tert-Butyl 2-Methylaziridine-1-Carboxylate: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for tert-butyl 2-methylaziridine-1-carboxylate is to transfer the material to a licensed hazardous waste disposal company. This compound is designated as a flammable liquid that can cause significant skin and eye irritation, necessitating stringent disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures have been synthesized from safety data sheets (SDS) and chemical handling guidelines.
Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Flammable Liquid | GHS02 | Danger | H225: Highly flammable liquid and vapor. |
| Skin Irritation | - | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | - | Warning | H319: Causes serious eye irritation.[1] |
| Respiratory Irritation | - | Warning | H335: May cause respiratory irritation.[1] |
This table summarizes the primary hazards. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is as follows:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile, neoprene, or butyl rubber), chemical safety goggles, and a laboratory coat.[2] A full-face shield is required when there is a splash hazard.[2] All handling of this compound must be conducted in a certified chemical fume hood.[2]
-
Waste Collection:
-
Collect waste this compound in a designated, chemically compatible, and properly labeled container.
-
The container must be sealed tightly to prevent the release of vapors.[1][2]
-
Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2]
-
Ensure the storage area is designated for flammable liquids and is away from incompatible materials such as oxidizing agents, anhydrides, and acids.[2]
-
The storage area should be secured and accessible only to authorized personnel.[1][3]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The final disposal of contents and the container must be carried out by an approved and licensed waste disposal plant.[1][3] This is a mandatory step to ensure compliance with federal, state, and local environmental regulations.[2]
-
Spill Response Protocol
In the event of a spill, follow these procedures:
-
Small Spills (inside a fume hood):
-
Contain the spill using an absorbent material such as spill pads, sand, or vermiculite.[2]
-
Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste.
-
Clean the spill area as directed by your institution's safety protocols.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the appropriate emergency response personnel at your institution.
-
Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 2-methylaziridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Tert-butyl 2-methylaziridine-1-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research. Aziridine compounds are highly reactive and pose significant health risks, necessitating stringent safety protocols.[1]
Immediate Safety Concerns
This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation.[2] Due to the strained three-membered ring, aziridines are highly reactive towards nucleophiles and can undergo uncontrolled reactions if not handled properly.[1] Inhalation of vapors may affect the respiratory system, and long-term exposure could have more severe health consequences.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risks.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] |
| Eye Protection | Safety goggles or face shield | Government-approved eye and face protection to shield against splashes.[1][3] |
| Body Protection | Lab coat or chemical-resistant suit | Protective clothing to prevent skin contact.[1][3] |
| Respiratory Protection | Respirator (if necessary) | A government-approved respirator should be used if working outside of a fume hood or in poorly ventilated areas.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Checklist:
-
Ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Verify that a certified chemical fume hood is operational.[2]
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[3][4]
-
Assemble all necessary equipment and reagents.
-
Don all required personal protective equipment.
2. Handling the Chemical:
-
All manipulations of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Use controlled transfer techniques, such as a pipette or syringe, to avoid spills.[1]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
Avoid direct contact with skin and eyes.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][4][5]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area.[1][2]
-
Keep it away from heat, sparks, open flames, and incompatible materials such as acids and oxidizing agents.[1][2]
-
Ensure the container is properly labeled with the chemical name and hazard information.[1]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3][4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[4] |
| Spill | For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain and clean up the spill. For larger spills, evacuate the area and contact emergency services.[7] Ensure proper PPE is worn during cleanup.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the hazardous waste in accordance with all federal, state, and local environmental regulations.[2] Do not pour down the drain.[3]
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
